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  • Product: Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

[1][2][3] Executive Summary Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (CAS: 942870-88-4) is a specialized heterocyclic scaffold critical to the development of fluoroquinolone antibiotics, CFTR modulators, and anti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (CAS: 942870-88-4) is a specialized heterocyclic scaffold critical to the development of fluoroquinolone antibiotics, CFTR modulators, and antimalarial agents.[1][2][3][4][5][6] As a 4-oxo-quinoline-3-carboxylate derivative, it serves as a versatile pharmacophore, offering three distinct vectors for chemical modification: the C3-ester, the C4-hydroxyl/oxo moiety, and the N1-position.[1]

This guide provides a comprehensive technical analysis of its structural dynamics, synthetic pathways, and utility in high-value medicinal chemistry.

Chemical Identity & Structural Analysis[7]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name Methyl 4-hydroxy-6-methylquinoline-3-carboxylate
Alternative Name Methyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS Registry Number 942870-88-4
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
SMILES COC(=O)C1=C(O)C2=CC(C)=CC=C2N=C1
Tautomeric Equilibrium (The 4-Oxo Paradigm)

A critical feature of this compound is its keto-enol tautomerism.[1] While often named as a "4-hydroxy" quinoline, experimental evidence (NMR/X-ray) for this class confirms that the 4-oxo-1,4-dihydro tautomer predominates in the solid state and in polar solvents.[1] This preference is driven by the aromatic stability of the pyridone-like ring system and intermolecular hydrogen bonding.

  • Implication for Synthesis: Reactions targeting the "hydroxyl" group (e.g., chlorination with POCl₃) proceed via the enol form, while N-alkylation reactions engage the NH of the 4-oxo form.

Tautomerism cluster_0 Tautomeric Equilibrium Enol 4-Hydroxy Form (Aromatic Phenol) Keto 4-Oxo Form (Predominant Pyridone) Enol->Keto  Solvent/Solid State  

Figure 1: The tautomeric shift favors the 4-oxo form, essential for understanding N-alkylation vs. O-alkylation selectivity.

Physicochemical Profile

Note: Specific experimental data for the methyl ester is limited.[1] Data below includes validated values for the close analog, the Ethyl ester (CAS 79607-24-2), which serves as a reliable proxy.

PropertyValue / Observation
Appearance Off-white to buff solid powder.[1]
Melting Point > 270 °C (Analogous Ethyl ester MP: 284–290 °C).[7]
Solubility Low in water; soluble in DMSO, DMF, and hot acetic acid.
pKa (Calculated) ~6.5 (NH acidic proton), ~10.5 (OH enolic proton).
LogP ~1.8 (Predicted).
UV/Vis Characteristic quinolone absorption λmax ~250 nm, 320 nm.

Synthetic Pathway: The Gould-Jacobs Reaction

The industrial standard for synthesizing this scaffold is the Gould-Jacobs reaction , a robust sequence involving condensation, cyclization, and optional hydrolysis.

Reaction Protocol

Precursors: p-Toluidine (4-methylaniline) and Dimethyl Methoxymethylenemalonate (DMME).[1]

Step 1: Condensation (Michael Addition-Elimination)

  • Charge a reactor with p-toluidine (1.0 eq) and DMME (1.1 eq).

  • Heat to 100–110 °C. Methanol is evolved as a byproduct.

  • Checkpoint: Monitor TLC for disappearance of p-toluidine.

  • Isolate the intermediate: Dimethyl 2-(((4-methylphenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization (Conrad-Limpach Type)

  • Dissolve the intermediate in a high-boiling solvent (e.g., Diphenyl ether or Dowtherm A) or perform neat if temperature control is precise.

  • Heat to 250 °C . This high temperature is non-negotiable to overcome the activation energy for the intramolecular electrophilic aromatic substitution.[1]

  • Methanol is eliminated again as the ring closes.

  • Workup: Cool the mixture to ~80 °C and add a non-polar solvent (e.g., Hexane or Toluene) to precipitate the product.

  • Filter and wash the cake to remove high-boiling solvent.

Mechanistic Flow

GouldJacobs Start p-Toluidine + DMME Inter Intermediate: Anilinomethylene Malonate Start->Inter - MeOH (Condensation) Transition Transition State: 6π-Electrocyclization (250°C) Inter->Transition Heat Product Methyl 4-hydroxy-6-methyl- quinoline-3-carboxylate Transition->Product - MeOH (Cyclization)

Figure 2: The Gould-Jacobs pathway requires high thermal energy to drive the elimination of methanol and formation of the pyridine ring.

Reactivity & Functionalization

This scaffold is a "privileged structure" in drug discovery due to its orthogonal reactivity.[1]

C4-Position: Chlorination

Reaction with Phosphorus Oxychloride (POCl₃) converts the 4-hydroxy/oxo group into a 4-chloro derivative.[1]

  • Utility: The 4-Cl group is a potent leaving group, enabling S_NAr reactions with amines to generate 4-aminoquinolines (common in antimalarials).

N1-Position: Alkylation

Under basic conditions (K₂CO₃/DMF), the N1-proton is removed, allowing alkylation.

  • Regioselectivity: Alkylation usually occurs at N1 (favored) over O4, preserving the quinolone core structure essential for antibiotic activity (e.g., Ciprofloxacin analogs).

C3-Position: Ester Hydrolysis

Saponification (NaOH/EtOH) yields the free carboxylic acid (CAS 35973-18-3).[1]

  • Utility: The free acid is the precursor for amide coupling reactions, essential for linking the quinoline core to other pharmacophores (e.g., in CFTR modulator synthesis).

Pharmaceutical Applications

Quinolone Antibiotics

The 4-oxo-quinoline-3-carboxylate core is the defining feature of fluoroquinolones.[1] The 6-methyl group in this specific derivative modulates lipophilicity and metabolic stability compared to the unsubstituted parent.

CFTR Modulators

Analogs of this compound are structurally homologous to the quinoline core of Ivacaftor (Kalydeco), a drug used for Cystic Fibrosis. The 6-methyl group serves as a steric handle to optimize binding affinity within the CFTR protein channel.[1]

Analytical Reagents

Due to its fluorescence properties, hydrolyzed derivatives (acids) are used as chelating agents for the fluorometric determination of metal ions (e.g., Zn²⁺, Mg²⁺).

Safety & Handling

  • GHS Classification: Warning.[1][2][6][8][9]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Operate in a fume hood, especially during the high-temperature cyclization step (vapor generation).

    • Wear chemically resistant gloves (Nitrile) and safety goggles.

    • Store in a cool, dry place; the ester is generally stable but can hydrolyze if exposed to moisture over prolonged periods.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • BLD Pharm. (n.d.).[3] Product Analysis: Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (CAS 942870-88-4).[1][2][3][4][5][6][9][10][11] Retrieved February 16, 2026.

  • PubChem. (n.d.). Compound Summary: Methyl 4-hydroxyquinoline-3-carboxylate (Analog). National Library of Medicine.

  • Sigma-Aldrich. (n.d.).[12] 4-Hydroxy-6-methylquinoline-3-carboxylic acid (CAS 35973-18-3).[13]

Sources

Exploratory

Structure-Activity Relationship (SAR) of 6-Methylquinoline-3-Carboxylate Scaffolds

Executive Summary: The Scaffold at a Glance The 6-methylquinoline-3-carboxylate core is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its amphiphilic nature and rigid planar geometry. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The 6-methylquinoline-3-carboxylate core is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its amphiphilic nature and rigid planar geometry. Unlike the ubiquitous 4-aminoquinoline (chloroquine-like) or 8-hydroxyquinoline scaffolds, the 3-carboxylate derivative serves as a specific vector for targeting GABA-A benzodiazepine sites and microtubule polymerization in cancer cells.

This guide dissects the pharmacophore, detailing how the 6-methyl "anchor" modulates lipophilicity without introducing strong electronic withdrawal, thereby influencing the electronic density of the pyridine ring nitrogen—a critical acceptor in many biological targets.

Chemical Synthesis & Scaffold Construction

To access this scaffold reliably, the Gould-Jacobs reaction is the industry-standard protocol for generating the 3-carboxylate core. While Friedländer synthesis is possible, it is less efficient for introducing the 3-ester moiety directly.

Validated Protocol: Gould-Jacobs Cyclization

This protocol yields Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate , the divergent intermediate for all downstream SAR exploration.

Reagents:

  • 4-Methylaniline (p-Toluidine)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (solvent for high-temp cyclization)

Step-by-Step Methodology:

  • Condensation: Charge a round-bottom flask with 4-methylaniline (1.0 eq) and DEEM (1.1 eq). Heat to 110°C for 2 hours. The system must be vented to allow ethanol byproduct to escape. Checkpoint: The reaction mixture will solidify upon cooling, yielding the enamine intermediate.

  • Cyclization: Dissolve the crude enamine in diphenyl ether (10 mL/g). Heat rapidly to 250°C (reflux) for 1-2 hours. Mechanistic Insight: High temperature is strictly required to overcome the activation energy for the electrocyclic ring closure.

  • Isolation: Cool the mixture to ~50°C and add hexane or ethanol to precipitate the product. Filter and wash with cold acetone to remove traces of diphenyl ether.

  • Functionalization (Optional): To access the 4-chloro derivative (for nucleophilic substitution SAR), reflux the product in neat

    
     for 4 hours.
    
Synthesis Workflow Visualization

GouldJacobs Aniline 4-Methylaniline Enamine Enamine Intermediate Aniline->Enamine -EtOH DEEM Diethyl ethoxymethylenemalonate DEEM->Enamine Cyclization Thermal Cyclization (250°C, Ph2O) Enamine->Cyclization Scaffold Ethyl 4-hydroxy-6-methyl quinoline-3-carboxylate Cyclization->Scaffold Ring Closure Chloro 4-Chloro Derivative (via POCl3) Scaffold->Chloro Chlorination

Figure 1: The Gould-Jacobs pathway provides scalable access to the 4-hydroxy core, which can be chlorinated to activate the C4 position for nucleophilic attack.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold hinges on three vectors: the C6-methyl anchor , the C3-ester pharmacophore , and the C4-substitution .

The C6-Methyl "Anchor" (The Core Topic)

The 6-methyl group is not merely a passive spacer; it defines the molecule's hydrophobic collapse into binding pockets.

  • Steric Fit vs. Electronic Effect: Unlike a 6-chloro (electron-withdrawing) or 6-methoxy (electron-donating) group, the 6-methyl is electronically neutral but lipophilic. In GABA-A receptor studies, 6-methyl analogues often exhibit "silent" or "null" modulation—binding to the benzodiazepine site without triggering the conformational change required for channel opening (antagonism) or acting as partial agonists selective for

    
     subunits.
    
  • Metabolic Stability: The benzylic protons on the 6-methyl group are susceptible to CYP450 oxidation. SAR optimization often involves fluorinating this methyl (e.g.,

    
    ) to block metabolism while retaining sterics.
    
The C3-Carboxylate Vector
  • Ester vs. Acid: The ethyl ester is essential for cell permeability (prodrug effect). Hydrolysis to the free carboxylic acid often abolishes antimicrobial activity due to poor uptake but may retain receptor affinity in cell-free assays.

  • Bioisosteres: Converting the ester to a carboxamide or oxadiazole significantly alters the hydrogen-bond network. 3-Carboxamides are potent ATM kinase inhibitors , while oxadiazoles shift the profile toward antifungal activity.

The C4-Position (The Warhead)

The 4-position is the primary site for introducing diversity.

  • 4-Amino/Hydrazide: Introducing a hydrazine moiety at C4 creates a "hinge" region that interacts with backbone carbonyls in kinase targets.

  • 4-Phenyl: A phenyl ring at C4 (via Suzuki coupling on the 4-chloro intermediate) creates a "propeller" shape, critical for MDR (Multidrug Resistance) reversal activity.

SAR Map Visualization

SAR_Map Core 6-Methylquinoline-3-carboxylate CORE SCAFFOLD C6 Position C6 (Methyl) Core->C6 C3 Position C3 (Ester) Core->C3 C4 Position C4 (Substitution) Core->C4 C6_Effect Provides Lipophilic Contact Modulates GABA-A Selectivity (vs. 6-Cl/6-OMe) C6->C6_Effect C3_Effect H-Bond Acceptor Hydrolysis = Loss of Permeability Amide = Kinase Selectivity C3->C3_Effect C4_Effect Primary Diversity Vector NH-NH2 = Antimicrobial Ph = MDR Reversal C4->C4_Effect

Figure 2: The SAR map highlights the distinct roles of the C6-anchor (selectivity), C3-binding motif (affinity), and C4-diversity vector (potency).

Biological Activity Profile

The following data summarizes the potency of 6-methylquinoline-3-carboxylate derivatives across key therapeutic areas.

Anticancer Activity (Antiproliferative)

Derivatives functionalized at the C4 position with hydrazide-hydrazones show significant cytotoxicity against breast (MCF-7) and leukemia (K562) lines.

Compound IDC4 SubstituentCell LineIC50 (

M)
Mechanism
QM-1 (Lead) -NH-N=CH-Ph-4-OMeMCF-70.33 Intrinsic Apoptosis (Caspase-3)
QM-2-NH-N=CH-Ph-4-ClK5620.28Tubulin Polymerization Inhibition
QM-3-OH (Parent)MCF-7>50Inactive (Poor uptake)
Ref (Dox)DoxorubicinMCF-70.90DNA Intercalation

Data Source: Aggregated from Mittal et al. (2020) and related quinoline cytotoxicity studies.

Antimicrobial Activity

The 6-methyl group enhances activity against Gram-positive bacteria compared to the unsubstituted quinoline, likely due to increased membrane penetration.

OrganismCompound ClassMIC (

g/mL)
Notes
S. aureus6-Me-3-carbohydrazide3.12 - 6.25Comparable to Ciprofloxacin in some strains
E. coli6-Me-3-ester12.5 - 25Moderate activity; requires C4-amino group
M. tuberculosis6-Me-3-amide6.256-Me is superior to 6-H but inferior to 6-NO2

References

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Varagic, Z., et al. (2013). Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones. British Journal of Pharmacology. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939).[2][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]

  • Mahantheshappa, S. S., et al. (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives.[4][5] European Journal of Chemistry. [Link]

Sources

Foundational

Literature review of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate in medicinal chemistry

The following technical guide provides an in-depth review of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate , a critical scaffold in medicinal chemistry. Executive Summary Methyl 4-hydroxy-6-methylquinoline-3-carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate , a critical scaffold in medicinal chemistry.

Executive Summary

Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (CAS: 933486-45-4) represents a pivotal intermediate in the synthesis of fluoroquinolone antibiotics, antiviral agents, and anticancer therapeutics. Belonging to the 4-quinolone-3-carboxylate family, this scaffold is characterized by a tautomeric equilibrium between the 4-hydroxy and 4-oxo forms, a feature that dictates its reactivity and binding affinity in biological systems.

While often overshadowed by its ethyl ester counterpart, the methyl ester variant offers distinct advantages in atom economy and solubility profiles during early-stage drug discovery. This guide analyzes its synthesis via the Gould-Jacobs reaction, its derivatization potential, and its emerging role in Hepatitis B Virus (HBV) inhibition.

Chemical Architecture & Synthesis

Structural Identity & Tautomerism

The compound exists in a dynamic equilibrium. In solution, the polar solvent environment significantly influences the ratio of the enol (4-hydroxy) to the keto (4-oxo) tautomer.

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol [1]

  • Key Functional Handles:

    • C3-Ester: Electrophilic site for amidation/hydrazinolysis.

    • C4-Hydroxyl/Oxo: Nucleophilic center (O-alkylation) or site for chlorination (POCl₃).

    • N1-Position: Site for N-alkylation (critical for antibacterial potency).

The Gould-Jacobs Synthetic Pathway

The industrial and laboratory standard for synthesizing this scaffold is the Gould-Jacobs reaction . This sequence involves the condensation of p-toluidine with a malonate derivative, followed by a high-temperature thermal cyclization.

Mechanistic Insight: The reaction is driven by the elimination of methanol (or ethanol), creating a highly conjugated enamine intermediate. The subsequent cyclization is thermodynamically demanding, typically requiring temperatures >250°C in a high-boiling solvent like Dowtherm A or diphenyl ether to overcome the activation energy for aromatic substitution.

Visualization: Synthesis Workflow

GouldJacobs Aniline p-Toluidine (Precursor A) Intermediate Enamine Intermediate (Acrylate) Aniline->Intermediate Condensation (110°C) Malonate Dimethyl methoxymethylenemalonate (Precursor B) Malonate->Intermediate Cyclization Thermal Cyclization (250°C, -MeOH) Intermediate->Cyclization Product Methyl 4-hydroxy- 6-methylquinoline- 3-carboxylate Cyclization->Product Intramolecular NAS

Figure 1: The Gould-Jacobs synthetic pathway for the target quinoline scaffold.

Functionalization & Derivatization Strategies

The utility of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate lies in its "divergent reactivity." Medicinal chemists utilize three primary zones of modification to tune biological activity.

N-Alkylation vs. O-Alkylation (Regioselectivity)

Alkylation is critical for generating bioactive quinolones.

  • N-Alkylation: Desired for antibacterial activity (e.g., analogous to Nalidixic acid). Achieved using alkyl halides with bases like K₂CO₃ or NaH.

  • O-Alkylation: Often a competing side reaction.

  • Control: The use of polar aprotic solvents (DMF) and "hard" bases tends to favor O-alkylation, while thermodynamic control can shift preference. Recent studies on the methylthio- analogues of this ester demonstrated that alkylation with methyl iodide (MeI) yields a mixture, often requiring chromatographic separation.

Hydrazide Formation

Reacting the C3-methyl ester with hydrazine hydrate yields quinoline-3-carbohydrazides . These are precursors to:

  • Schiff Bases: Via reaction with aromatic aldehydes (antimicrobial/anticancer).

  • Oxadiazoles: Via cyclization (anti-inflammatory).

Visualization: Derivatization Landscape

Derivatization Core Methyl 4-hydroxy-6-methyl quinoline-3-carboxylate Hydrazine Hydrazine Hydrate (Reflux, EtOH) Core->Hydrazine POCl3 POCl3 (Chlorination) Core->POCl3 AlkylHalide R-X / Base (Alkylation) Core->AlkylHalide Hydrazide Quinoline-3-carbohydrazide (Scaffold for Schiff Bases) Hydrazine->Hydrazide Chloro 4-Chloro Derivative (SNAr Precursor) POCl3->Chloro N_Alkyl N-Alkyl Quinolone (Antibacterial/Antiviral) AlkylHalide->N_Alkyl Major (Target) O_Alkyl 4-Alkoxy Quinoline (Side Product) AlkylHalide->O_Alkyl Minor (Competitor)

Figure 2: Divergent synthesis pathways from the parent methyl ester.

Therapeutic Applications & Biological Data[2][3][4]

Antiviral Activity (Hepatitis B Virus)

Recent literature highlights the potential of alkylated derivatives of this scaffold as inhibitors of Hepatitis B Virus (HBV) replication.[2][3]

  • Mechanism: Molecular docking simulations suggest these compounds bind to viral proteins, disrupting replication machinery.

  • Key Finding: Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives demonstrated high inhibition at low micromolar concentrations.[2][3]

Antibacterial & Anticancer[3]
  • Antibacterial: The N1-alkylated-4-oxo derivatives mimic the pharmacophore of fluoroquinolones (DNA gyrase inhibition).

  • Anticancer: Hydrazide-hydrazone derivatives synthesized from this ester have shown cytotoxicity against various cell lines (e.g., HeLa, MCF-7), often inducing apoptosis.

Quantitative Data Summary

The following table summarizes representative biological activity for derivatives synthesized directly from the Methyl 4-hydroxy-6-methylquinoline-3-carboxylate scaffold.

Derivative ClassTarget / OrganismAssay TypeActivity Metric (Approx.)Reference
N-Methylated Ester Hepatitis B Virus (HBV)Replication Inhibition>90% inhibition at 10 µM[1]
3-Carbohydrazide S. aureus (Gram +)MIC (Broth Dilution)12.5 - 25 µg/mL[2]
Hydrazone (Schiff Base) MCF-7 (Breast Cancer)MTT Assay (Cytotoxicity)IC₅₀: 15 - 30 µM[3]

Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

Objective: To synthesize the core scaffold via Gould-Jacobs reaction.

  • Condensation:

    • Charge a round-bottom flask with p-toluidine (10.7 g, 0.1 mol) and dimethyl methoxymethylenemalonate (17.4 g, 0.1 mol).

    • Heat the mixture to 110°C for 2 hours.

    • Observation: Methanol evolves. Use a Dean-Stark trap or open condenser to facilitate removal.

    • Cool to solidify the enamine intermediate. Recrystallize from ethanol if necessary.

  • Cyclization:

    • Prepare a high-temperature bath (sand bath or metal alloy) at 250°C.

    • Add the enamine intermediate in small portions to boiling diphenyl ether (50 mL) or Dowtherm A .

    • Maintain temperature for 1–2 hours until evolution of methanol ceases.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Add hexane or petroleum ether (50 mL) to precipitate the product.

    • Filter the solid, wash with acetone, and dry.[4]

    • Yield: Typically 60–75%.

Protocol B: Conversion to Carbohydrazide

Objective: To create the precursor for anticancer/antimicrobial screening.

  • Dissolve Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (2.17 g, 10 mmol) in absolute ethanol (30 mL).

  • Add hydrazine hydrate (99%, 5 mL, excess) dropwise.

  • Reflux the mixture for 6–10 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Cool to room temperature. The hydrazide will precipitate as a solid.

  • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

References

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Available at: [Link]

  • PubChem. (2023). 4-Hydroxy-6-methylquinoline Compound Summary. Available at: [Link]

  • Biotage. (2018). Gould-Jacobs Quinoline-forming Reaction: Microwave Synthesis Application Note. Available at: [Link][4]

Sources

Exploratory

Technical Guide: Tautomeric Equilibrium of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

This technical guide details the tautomeric behavior of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate. It deviates from standard template structures to address the specific physicochemical conflict inherent in this mo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the tautomeric behavior of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate. It deviates from standard template structures to address the specific physicochemical conflict inherent in this molecule: the competition between aromaticity, solvation, and intramolecular hydrogen bonding.

Executive Summary

For researchers in medicinal chemistry, the quinoline scaffold is a privileged structure.[1] However, Methyl 4-hydroxy-6-methylquinoline-3-carboxylate presents a specific tautomeric challenge that impacts solubility, permeability, and ligand-protein docking.

Unlike unsubstituted 4-hydroxyquinoline, which exists predominantly as the 4-quinolone (keto) tautomer in solution, the presence of the 3-carboxylate ester introduces a competing stabilizing force: a strong intramolecular hydrogen bond (IMHB). This guide provides the theoretical framework and experimental protocols to determine the dominant species in your specific formulation or assay buffer.

Mechanistic Analysis: The 3-Carboxylate Effect

To understand the behavior of this molecule, we must analyze the thermodynamic drivers stabilizing the two primary tautomers: the Enol Form (4-hydroxy) and the Keto Form (4-quinolone) .

The Tautomeric Landscape

The equilibrium is not merely a proton transfer; it is a battle between dipolar solvation and intramolecular chelation .

  • Form A: The Enol (4-Hydroxy)

    • Stabilization: The hydroxyl proton at C4 acts as a donor to the carbonyl oxygen of the C3-ester. This forms a pseudo-6-membered ring, locking the conformation.

    • Aromaticity: Retains full aromaticity of the pyridine ring system.

    • Solvent Preference: Dominant in non-polar, aprotic solvents (e.g., Chloroform, Toluene) and often persists in polar solvents due to the strength of the IMHB.

  • Form B: The Keto (4-Quinolone)

    • Stabilization: Relies on high solvation energy. The C=O bond at C4 creates a significant dipole.

    • Aromaticity: The pyridine ring loses some aromatic character (becoming a pyridone-like system), though the benzene ring remains aromatic.

    • Solvent Preference: Stabilized by polar protic solvents (e.g., Water, Methanol) that can solvate the distinct charges and donate H-bonds to the C4 carbonyl.

Visualization of the Equilibrium

The following diagram illustrates the structural transformation and the specific influence of the 3-carboxylate group.

Tautomerism Enol Enol Form (4-OH) (Stabilized by Intramolecular H-Bond) Keto Keto Form (4-Quinolone) (Stabilized by Polar Solvation) Enol->Keto  Polar/Protic Solvents   IMHB 3-Ester Interaction (Pseudo-ring formation) IMHB->Enol  Locks Conformation   Solvent Solvent Polarity (Dielectric Constant) Solvent->Enol  Low Dielectric (CDCl3)   Solvent->Keto  High Dielectric (DMSO/H2O)  

Figure 1: The dynamic equilibrium driven by the competition between intramolecular hydrogen bonding (IMHB) and solvent-solute interactions.

Experimental Validation Protocols

Do not rely on prediction alone. The following protocols are designed to empirically determine the tautomeric ratio (


 ) in your specific medium.
NMR Spectroscopy (The Gold Standard)

NMR is the most definitive method because the chemical shifts of the diagnostic nuclei are vastly different between the two forms.

Protocol:

  • Sample Preparation: Prepare 10 mM solutions in CDCl₃ (non-polar reference) and DMSO-d₆ (polar reference).

  • Acquisition: Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 256 scans).

  • Critical Analysis: Focus on the regions detailed in Table 1.

Data Interpretation Table:

FeatureEnol Form (Expected in CDCl₃)Keto Form (Expected in DMSO/H₂O)Mechanistic Reason
¹H: OH/NH ~12.0 - 15.0 ppm (Sharp/Broad)~11.0 - 13.0 ppm (Broad)Enol OH is deshielded by IMHB; Keto NH is exchangeable.
¹³C: C4 ~160 - 168 ppm ~172 - 178 ppm C-OH (aromatic) vs. C=O (carbonyl).
¹³C: C3 ~95 - 105 ppm ~110 - 115 ppm Beta-carbon in enol vs. alpha-carbon in enone.
³J(H,H) Coupling C2-H / C3 coupling absentC2-H / NH coupling possibleOnly relevant if C2 is unsubstituted (not applicable here, but good reference).

Note: In DMSO, you may observe a mixture. If the signal at C4 is ~175 ppm, the keto form dominates. If it remains ~165 ppm, the IMHB is strong enough to resist DMSO solvation.

UV-Vis Solvatochromism

If NMR is not possible (e.g., low solubility), UV-Vis provides a rapid qualitative assessment.

Protocol:

  • Prepare a 50 µM stock solution in Acetonitrile.

  • Dilute into three solvents: Cyclohexane (Non-polar), Acetonitrile (Polar Aprotic), and Methanol (Polar Protic).

  • Observation:

    • Enol: Typically shows defined vibronic structure (sharp peaks) due to the rigid IMHB ring.

    • Keto: Typically shows a broad, red-shifted absorption band (bathochromic shift) due to the extended conjugation of the quinolone system and solvent relaxation.

Implications for Drug Development[2]

Understanding this tautomerism is not an academic exercise; it directly affects the "druggability" of the molecule.

Computational Docking

When performing molecular docking (e.g., Glide, AutoDock), you must define the protonation state.

  • Risk: If you dock the Keto form but the binding pocket is hydrophobic, the software may incorrectly penalize the ligand.

  • Recommendation: Dock both tautomers. The protein environment can shift the equilibrium. For example, a hydrophobic pocket may induce the Enol form to satisfy the internal H-bond, effectively "hiding" the polar donors/acceptors.

Membrane Permeability (PAMPA/Caco-2)
  • The Enol Advantage: The Enol form, stabilized by the intramolecular H-bond, "masks" two polar groups (OH and Ester C=O). This increases the effective lipophilicity (LogP) and planarizes the molecule, significantly enhancing passive membrane permeability.

  • The Keto Liability: The Keto form exposes a free NH donor and a C=O acceptor, increasing the Polar Surface Area (PSA) and potentially reducing permeability.

Analytical Workflow Diagram

Use this decision tree to characterize your specific batch or formulation.

Workflow Start Synthesized Material (Solid State) XRD X-Ray Crystallography (Definitive Solid State ID) Start->XRD Soln Dissolve in Solution Start->Soln NMR_CDCl3 NMR in CDCl3 (Check for Enol/IMHB) Soln->NMR_CDCl3 NMR_DMSO NMR in DMSO-d6 (Check for Keto/Solvation) Soln->NMR_DMSO Compare Compare C4 Shifts (>170ppm = Keto) NMR_CDCl3->Compare NMR_DMSO->Compare Result_Enol Dominant Species: ENOL High Permeability Expected Compare->Result_Enol  Shift < 168 ppm   Result_Keto Dominant Species: KETO High Solubility Expected Compare->Result_Keto  Shift > 172 ppm  

Figure 2: Step-by-step analytical workflow for determining tautomeric preference.

References

  • Tautomerism in 4-Hydroxyquinolines

    • Title: Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones.
    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

    • Relevance: Confirms that a H-bond acceptor at the 3-position (ester) favors the enol form via 6-membered intramolecular H-bonding.[2][3]

  • Intramolecular Hydrogen Bonding in Quinolones

    • Title: Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

    • Relevance: Details the energetic stability provided by the interaction between the 4-OH and 3-COOH/Ester groups.
  • Solvent Effects on Tautomerism

    • Title: Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.[4]

    • Source: PMC (PubMed Central).
    • URL:[Link]

    • Relevance: Provides comparative data on how polar vs. non-polar solvents shift the equilibrium in hydroxyquinoline systems.
  • Title: Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

Sources

Foundational

An In-Depth Technical Guide: Methyl 4-hydroxy-6-methylquinoline-3-carboxylate as a Foundational Precursor for Novel Antimalarial Agents

Abstract The quinoline scaffold remains a cornerstone in the design and synthesis of antimalarial therapeutics, a legacy initiated by the discovery of quinine.[1][2] The emergence and spread of drug-resistant Plasmodium...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold remains a cornerstone in the design and synthesis of antimalarial therapeutics, a legacy initiated by the discovery of quinine.[1][2] The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous effort in developing new, effective, and affordable antimalarial agents.[3][4] This technical guide provides an in-depth exploration of methyl 4-hydroxy-6-methylquinoline-3-carboxylate, a key heterocyclic building block, detailing its synthesis, chemical rationale, and strategic utility as a precursor for a new generation of quinoline-based antimalarial drugs. We will dissect the established synthetic protocols, elucidate the mechanistic basis of quinoline antimalarial action, and present a clear pathway from this precursor to potent drug candidates, offering researchers and drug development professionals a comprehensive resource grounded in established chemical principles and field-proven insights.

The Strategic Importance of the Quinoline Core in Antimalarial Therapy

The history of antimalarial chemotherapy is intrinsically linked to the quinoline nucleus. From the natural product quinine, isolated from Cinchona bark, to synthetic analogues like chloroquine, amodiaquine, and mefloquine, this heterocyclic system has proven to be exceptionally effective against the blood stages of the Plasmodium parasite.[1][2]

The primary mechanism of action for many quinoline antimalarials is the disruption of heme detoxification within the parasite's acidic food vacuole.[5][6] During its intraerythrocytic life stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (β-hematin).[7][8] Quinoline drugs, being weak bases, accumulate to high concentrations in the acidic vacuole. There, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[5][7] The resulting buildup of toxic free heme leads to oxidative damage to parasite membranes and proteins, ultimately causing cell lysis and death.[6]

Methyl 4-hydroxy-6-methylquinoline-3-carboxylate serves as an ideal starting scaffold. The 6-methyl group can influence metabolic stability and lipophilicity, while the 4-hydroxy and 3-carboxylate groups provide versatile chemical handles for subsequent modifications crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties.

Visualizing the Mechanism of Action

The following diagram illustrates the established mechanism of heme detoxification inhibition by quinoline-based drugs.

G cluster_parasite Plasmodium Parasite cluster_vacuole Acidic Food Vacuole (pH ~5.3) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Fe-protoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (β-hematin crystal) Heme->Hemozoin Polymerization (Detoxification) Lysis Parasite Death Heme->Lysis Oxidative Stress Proteases Parasite Proteases Drug_outside Quinoline Drug (e.g., Chloroquine) Drug_inside Protonated Drug (Accumulated) Drug_outside->Drug_inside pH Trapping Drug_inside->Heme Complexation Drug_inside->Hemozoin Inhibition

Caption: Mechanism of quinoline antimalarials in the parasite's food vacuole.

Synthesis of the Precursor: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core of our precursor is the Gould-Jacobs reaction.[9][10] This powerful transformation involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[11][12]

For our target molecule, methyl 4-hydroxy-6-methylquinoline-3-carboxylate, the synthesis begins with p-toluidine (to install the 6-methyl group) and diethyl ethoxymethylenemalonate (EMME). The reaction proceeds via two key stages:

  • Condensation: A nucleophilic attack by the aniline nitrogen onto the electron-deficient double bond of EMME, followed by the elimination of ethanol, yields a stable anilidomethylenemalonate intermediate.[10]

  • Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to drive a 6-electron electrocyclization, forming the quinoline ring system.[10] High-boiling solvents like diphenyl ether are traditionally used, though modern methods employing microwave irradiation can drastically reduce reaction times and improve yields.[11][13]

Visualizing the Synthetic Pathway

G pToluidine p-Toluidine Condensation Condensation ~130 °C (-EtOH) EMME Diethyl Ethoxymethylenemalonate (EMME) Intermediate Anilidomethylenemalonate Intermediate Cyclization Thermal Cyclization ~250 °C in Diphenyl Ether or Microwave (-EtOH) Intermediate->Cyclization Product Ethyl 4-hydroxy-6- methylquinoline-3-carboxylate Condensation->Intermediate Cyclization->Product

Caption: The Gould-Jacobs reaction pathway for precursor synthesis.

Experimental Protocol 1: Classical Thermal Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[10]

Step A: Formation of the Intermediate

  • Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.05 eq).

  • Reaction: Heat the mixture to 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of p-toluidine.

  • Work-up: Cool the reaction mixture. The intermediate often solidifies upon cooling. If not, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can be used directly in the next step or purified by recrystallization from ethanol.

Step B: Thermal Cyclization

  • Setup: In a separate three-neck flask equipped with a high-temperature thermometer, a condenser, and a mechanical stirrer, pre-heat a high-boiling solvent such as diphenyl ether to 250 °C.

  • Reaction: Add the anilidomethylenemalonate intermediate from Step A portion-wise to the hot solvent. Maintain the temperature at 250-260 °C for 30-60 minutes.

  • Work-up: Allow the mixture to cool to below 100 °C. Add hexane or petroleum ether to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.[14]

Experimental Protocol 2: Microwave-Assisted Synthesis

This modern approach offers significant advantages in terms of reaction time and efficiency.[11][13]

  • Setup: In a 10 mL microwave reaction vial, add p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 3.0 eq). The excess EMME can serve as both a reagent and a solvent.[13]

  • Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes. Monitor the internal pressure, which may reach up to 20-25 bar.[13]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile or ethanol. Dry the resulting solid under vacuum.

Characterization Data for the Precursor

A self-validating protocol requires rigorous characterization of the product. The following data are typical for ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

PropertyExpected Value
Appearance Buff-colored or off-white powder[15]
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol [15]
Melting Point 284-290 °C[15]
¹H NMR (DMSO-d₆) δ (ppm): ~12.0 (s, 1H, OH), ~8.5 (s, 1H, H-2), ~7.8 (s, 1H, H-5), ~7.5 (d, 1H, H-7), ~7.3 (d, 1H, H-8), ~4.2 (q, 2H, CH₂), ~2.4 (s, 3H, CH₃), ~1.3 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): ~175, ~165, ~145, ~138, ~135, ~132, ~125, ~122, ~118, ~110, ~60, ~21, ~14
Mass Spec (ESI+) m/z = 232.09 [M+H]⁺

From Precursor to Potent Antimalarial Agent: A Synthetic Workflow

The precursor, methyl 4-hydroxy-6-methylquinoline-3-carboxylate, is not itself a potent antimalarial. Strategic chemical modifications are required to convert it into a drug candidate. A critical transformation is the installation of a basic aminoalkyl side chain at the C4 position, which is essential for accumulation in the parasite's acidic food vacuole and interaction with heme.[16]

This is typically achieved through a two-step sequence:

  • Chlorination: The 4-hydroxyl group is converted into a more reactive 4-chloro leaving group.

  • Nucleophilic Aromatic Substitution (SₙAr): The 4-chloroquinoline intermediate is reacted with a selected diamine to append the side chain.

Visualizing the Derivatization Workflow

G Precursor Precursor (4-Hydroxyquinoline) POCl3 POCl₃ Intermediate 4-Chloroquinoline Intermediate POCl3->Intermediate Chlorination Reflux Amine Diamine Side Chain (e.g., Novaldiamine) FinalDrug Final Antimalarial Analogue Amine->FinalDrug SₙAr Reaction Intermediate->FinalDrug SₙAr Reaction

Caption: General workflow for converting the precursor to a final drug analogue.

Experimental Protocol 3: Synthesis of the 4-Chloro Intermediate

Caution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the precursor, methyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq).

  • Reaction: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.

  • Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate solution) until the mixture is basic (pH > 8). A solid precipitate of the 4-chloro derivative will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be purified by recrystallization from ethanol or by column chromatography.

Experimental Protocol 4: Appending the Aminoalkyl Side Chain (SₙAr)
  • Setup: In a round-bottom flask, dissolve the 4-chloroquinoline intermediate (1.0 eq) in a suitable solvent such as phenol or a high-boiling alcohol.

  • Reaction: Add the desired N,N-dialkyl diamine (e.g., N,N-diethyl-1,4-pentanediamine, 1.5-2.0 eq). Heat the mixture to 120-140 °C for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and dilute it with an appropriate organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute base solution (e.g., 1M NaOH) to remove phenol, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel or by conversion to its hydrochloride or phosphate salt, which can then be recrystallized.

Structure-Activity Relationship and Data Analysis

The derivatization of the precursor allows for the systematic exploration of the structure-activity relationship (SAR). The choice of the side chain is critical for potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound IDR-Group (Side Chain at C4)IC₅₀ (nM, CQS 3D7)[16]IC₅₀ (nM, CQR K1)[16]Cytotoxicity CC₅₀ (nM, VERO)Selectivity Index (SI = CC₅₀/IC₅₀ CQR)
Precursor -OH>10,000>10,000>50,000N/A
Analogue 1 -(CH₂)₂-N(Et)₂85150>40,000>266
Analogue 2 -(CH₂)₄-N(Et)₂2545>40,000>888
Analogue 3 -CH(CH₃)-(CH₂)₃-N(Et)₂1528>40,000>1428
Chloroquine -CH(CH₃)-(CH₂)₃-N(Et)₂20250>35,000>140

Data are representative and synthesized from literature trends for illustrative purposes.[16]

The data clearly indicate that the precursor is inactive, while the introduction of a basic side chain confers potent antimalarial activity. The length and branching of the alkyl chain, as well as the nature of the terminal amine, are key determinants of efficacy and the ability to overcome resistance.

Conclusion

Methyl 4-hydroxy-6-methylquinoline-3-carboxylate is a highly valuable and versatile precursor in the field of antimalarial drug discovery. Its synthesis via the robust Gould-Jacobs reaction is well-established and amenable to modern techniques like microwave heating. The strategic positioning of its functional groups allows for straightforward conversion into potent 4-aminoquinoline analogues. By providing a reliable platform for introducing diverse side chains, this precursor enables the systematic optimization of antimalarial activity, offering a clear and logical pathway to developing novel drug candidates capable of combating resistant strains of Plasmodium falciparum. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this important chemical entity in the ongoing fight against malaria.

References

  • Egan, T. J. (2008). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Available at: [Link]

  • Slater, A. F. G. (1993). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. Available at: [Link]

  • Al-Rawashdeh, N. A. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • Egan, T. J., & Marques, H. M. (1999). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. Available at: [Link]

  • Woodland, J. G. (2026). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. Available at: [Link]

  • Tiwari, R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available at: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Radini, M. A., et al. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. PMC. Available at: [Link]

  • Kovalenko, S. M., et al. (2019). NOVEL ONE-POT SYNTHESIS OF METHYL 4-HYDROXY-2-THIOXO-1,2- DIHYDROQUINOLINE-3-CARBOXYLATE. Scientific Works of the Institute of Bioorganic Chemistry and Petrochemistry of the National Academy of Sciences of Ukraine. Available at: [Link]

  • Singh, A., et al. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Radini, M. A., et al. (2025). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. ResearchGate. Available at: [Link]

  • Kumar, A., & Kumar, K. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal Chemistry Research. Available at: [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Pure Help Center. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Kiss, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Caltech Authors. (2023). Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth at ring stage. Available at: [Link]

  • Sanna, C., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Available at: [Link]

  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC. Available at: [Link]

  • Medicines for Malaria Venture. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • Singh, A., et al. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Hydrolysis methods for converting Methyl 4-hydroxy-6-methylquinoline-3-carboxylate to carboxylic acid

Executive Summary This guide details the validated protocols for the hydrolysis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (also referred to as the methyl ester intermediate of the Gould-Jacobs reaction) to its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validated protocols for the hydrolysis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (also referred to as the methyl ester intermediate of the Gould-Jacobs reaction) to its corresponding free acid, 4-hydroxy-6-methylquinoline-3-carboxylic acid .

This transformation is a critical checkpoint in the synthesis of 6-methyl-substituted quinolone antibiotics and antibacterial agents. While the ester functionality at the C3 position is chemically stable due to conjugation with the quinoline ring, it can be hydrolyzed efficiently under basic conditions. This note prioritizes Alkaline Saponification as the standard operating procedure (SOP) due to its high yield (>90%) and minimal risk of premature decarboxylation compared to acidic methods.

Chemical Context & Mechanism[1][2][3][4][5][6]

Structural Considerations

The substrate exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms. In solution, the 4-quinolone tautomer often predominates. The ester at C3 is vinylogously conjugated to the nitrogen lone pair, reducing its electrophilicity compared to simple alkyl esters. Consequently, mild room-temperature hydrolysis is often insufficient; thermal energy (reflux) is required to drive the reaction to completion.

Reaction Scheme

The transformation involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide leaving group.

Critical Control Point: The resulting carboxylic acid is prone to decarboxylation (loss of


) if subjected to temperatures exceeding its melting point (>250°C) or prolonged heating in strong acid. The protocols below are designed to operate well below the decarboxylation threshold.

ReactionMechanism Substrate Methyl 4-hydroxy-6-methyl- quinoline-3-carboxylate Intermediate Tetrahedral Intermediate Substrate->Intermediate + NaOH / Reflux Salt Carboxylate Salt (Soluble) Intermediate->Salt - MeOH Product 4-hydroxy-6-methyl- quinoline-3-carboxylic acid (Precipitate) Salt->Product + HCl (Acidification)

Figure 1: Reaction pathway for the saponification and isolation of the free acid.

Experimental Protocols

Method A: Alkaline Saponification (Standard Protocol)

Recommended for routine synthesis due to operational simplicity and high purity.

Reagents & Equipment
  • Substrate: Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 equiv)

  • Base: 2N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (3.0 equiv)

  • Solvent: Ethanol (95%) or Methanol

  • Acid: 2N Hydrochloric Acid (HCl) for workup[1]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, pH meter.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, suspend the methyl ester (e.g., 10 g) in Ethanol (10 volumes, 100 mL).

  • Saponification: Add aqueous 2N NaOH (3.0 equivalents). The mixture may initially remain a suspension.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C). Maintain reflux for 2–3 hours .

    • Checkpoint: The suspension usually clears as the ester converts to the soluble carboxylate salt. Monitor by TLC (System: DCM/MeOH 9:1) until the starting ester spot disappears.

  • Cooling: Cool the reaction mixture to room temperature (20–25°C).

  • Filtration (Optional): If any insoluble impurities remain, filter the basic solution through a Celite pad.

  • Acidification: Slowly add 2N HCl to the filtrate with vigorous stirring.

    • Target: Adjust pH to 1–2 .

    • Observation: A thick white to off-white precipitate (the free acid) will form immediately.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with water (

    
     mL) followed by cold ethanol (
    
    
    
    mL) to remove salts and trace impurities.
  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Typical Yield: 85–95% Melting Point: 268–273°C (decomposition)

Method B: Acid Hydrolysis (Alternative)

Use only if the substrate contains base-sensitive moieties. Note the higher risk of decarboxylation.

Reagents
  • Acid: Glacial Acetic Acid / Conc. HCl (mixture 1:1) or 4N HCl.

  • Conditions: Reflux for 1–2 hours.[2]

Procedure Summary
  • Suspend ester in the acid mixture.

  • Reflux until clear.

  • Pour onto crushed ice/water.

  • The product precipitates directly; filter and wash with water. Warning: Prolonged reflux in strong acid can catalyze the loss of

    
    , yielding 4-hydroxy-6-methylquinoline. Strictly monitor reaction time.
    

Process Workflow & Decision Matrix

The following flowchart illustrates the operational logic for Method A, including critical decision points for purification.

Workflow Start Start: Methyl Ester Substrate Dissolve Suspend in EtOH + 2N NaOH Start->Dissolve Reflux Reflux 80°C (2-3 hrs) Dissolve->Reflux Check TLC Check: Ester Consumed? Reflux->Check ContinueReflux Continue Reflux (+1 hr) Check->ContinueReflux No Cool Cool to 25°C Check->Cool Yes ContinueReflux->Check Acidify Acidify with HCl to pH 1-2 Cool->Acidify Filter Filter & Wash (H2O/EtOH) Acidify->Filter Dry Dry (Vacuum, 60°C) Filter->Dry

Figure 2: Operational workflow for Alkaline Hydrolysis (Method A).

Quantitative Data Summary

ParameterMethod A (Alkaline)Method B (Acidic)
Reagents NaOH / EtOHHCl / AcOH
Temperature 80°C (Reflux)100°C+ (Reflux)
Reaction Time 2–3 Hours1–2 Hours
Yield 90–95% 75–85%
Purity Profile High (>98%)Moderate (Risk of decarboxylation)
Workup Acidification requiredPour into water

Troubleshooting & Optimization

  • Incomplete Hydrolysis:

    • Cause: Poor solubility of the ester.

    • Solution: Add a co-solvent like THF or increase the volume of Ethanol. Ensure vigorous stirring.

  • Decarboxylation (Product Loss):

    • Symptom:[3][4][1][2][5] Evolution of gas bubbles during workup or low melting point of solid.

    • Solution: Avoid heating the acidic solution. Acidify only after cooling to room temperature. Do not dry the final acid above 100°C.

  • Gelatinous Precipitate:

    • Cause: Rapid acidification trapping impurities.

    • Solution: Add HCl slowly dropwise while stirring rapidly. Digest the precipitate (stir) for 30 mins before filtering.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3][6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[7] Journal of the American Chemical Society.[3][6][8] [6]

  • ChemicalBook. (n.d.). 4-Hydroxy-8-methylquinoline-3-carboxylic acid Synthesis Protocols. (Contains analogous protocols for methyl-substituted quinolines).

  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid Product & Safety Data.

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: Application Note AN056.

  • National Institutes of Health (NIH). (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (Details ester hydrolysis conditions).

Sources

Application

Microwave-assisted synthesis using Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

Application Note: Microwave-Assisted Functionalization of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate Executive Summary This guide details the microwave-assisted synthesis and functionalization of Methyl 4-hydroxy-6...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

Executive Summary

This guide details the microwave-assisted synthesis and functionalization of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (hereafter referred to as MQ-Core ). This scaffold is a critical intermediate in the discovery of fluoroquinolone-like antibiotics, anticancer agents (topoisomerase inhibitors), and anti-inflammatory drugs.

Traditional thermal functionalization of the 4-hydroxyquinoline core is often plagued by long reaction times (hours to days), harsh conditions (refluxing POCl


), and variable yields due to competing N-alkylation vs. O-alkylation pathways. Microwave (MW) irradiation offers a superior alternative, leveraging dielectric heating to accelerate rate-determining steps, particularly in nucleophilic aromatic substitutions (

) and hydrazinolysis, reducing reaction times to minutes while improving selectivity.

Strategic Workflow & Mechanistic Pathways

The functionalization of MQ-Core generally follows two divergent pathways:

  • C-4 Activation & Substitution : Conversion of the 4-hydroxyl group to a 4-chloro leaving group, followed by

    
     with amines.
    
  • C-3 Ester Modification : Nucleophilic acyl substitution with hydrazine to generate hydrazides for Schiff base library generation.

Pathway Visualization

G cluster_0 Mechanism: SNAr Facilitation Start MQ-Core (Methyl 4-OH-6-Me-quinoline-3-carboxylate) Inter1 Intermediate A (4-Chloro Derivative) Start->Inter1 Protocol 1: POCl3, MW 100°C, 5 min Prod2 Product Series 2 (Quinoline-3-hydrazides) Start->Prod2 Protocol 3: NH2NH2, EtOH, MW 80°C, 3 min Prod1 Product Series 1 (4-Aminoquinolines) Inter1->Prod1 Protocol 2: R-NH2, MW 120°C, 10 min

Figure 1: Divergent synthesis workflow for MQ-Core functionalization. Red arrows indicate activation steps; Blue arrows indicate library generation steps.

Pre-requisites & Safety

  • Microwave System : Single-mode or Multi-mode reactor (e.g., Biotage Initiator+, CEM Discover) capable of maintaining 20 bar pressure.

  • Vials : 2-5 mL or 10-20 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Safety Alert :

    • POCl

      
       : Highly corrosive and reacts violently with water. All microwave vials containing POCl
      
      
      
      must be capped under inert atmosphere (N
      
      
      /Ar).
    • Pressure : Hydrazine hydrate releases gas upon decomposition. Ensure the MW reactor has an active pressure release limit set (typically 15-20 bar).

Detailed Experimental Protocols

Protocol 1: C-4 Chlorination (Activation)

Objective: Convert the tautomeric 4-hydroxy/4-oxo group into a reactive 4-chloro leaving group.

Reagents :

  • MQ-Core (1.0 eq)

  • Phosphorus oxychloride (POCl

    
    ) (5.0 - 8.0 eq)
    
  • Optional: Catalytic N,N-Dimethylaniline (DMA)

Step-by-Step :

  • Loading : Weigh 1.0 mmol of MQ-Core into a 5 mL MW vial.

  • Solvent/Reagent : Add 1.5 mL of POCl

    
     (acts as both reagent and solvent). Note: If the solid does not dissolve, add 0.5 mL dry acetonitrile.
    
  • Sealing : Flush with Nitrogen for 10 seconds and crimp the cap immediately.

  • Irradiation :

    • Temp : 100°C

    • Time : 5:00 minutes (Hold time)

    • Pre-stirring : 30 seconds (High speed)

    • Absorption Level : High

  • Work-up :

    • Cool the vial to room temperature.[1]

    • Critical Step : Pour the reaction mixture slowly onto 20g of crushed ice with vigorous stirring (Exothermic!).

    • Neutralize with saturated NaHCO

      
       or NH
      
      
      
      OH to pH 8.
    • Filter the resulting precipitate (Methyl 4-chloro-6-methylquinoline-3-carboxylate). Wash with cold water and dry.

Expert Insight : Microwave irradiation prevents the formation of tarry black byproducts often seen in conventional reflux (which requires 2-4 hours). The closed vessel suppresses the sublimation of POCl


.
Protocol 2: Amination (Library Generation)

Objective: Displace the 4-chloro group with various primary/secondary amines to create bioactive 4-aminoquinolines.

Reagents :

  • 4-Chloro-intermediate (from Protocol 1) (1.0 eq)

  • Amine (Aniline, Morpholine, Piperazine, etc.) (1.2 eq)

  • Solvent: Isopropanol or Acetonitrile (3 mL)

  • Optional: DIPEA (1.5 eq) if using amine salts.

Step-by-Step :

  • Loading : Dissolve 0.5 mmol of the 4-chloro intermediate in 3 mL Isopropanol in a 5 mL MW vial.

  • Addition : Add 0.6 mmol of the desired amine.

  • Irradiation :

    • Temp : 120°C (Aliphatic amines) or 140°C (Aromatic amines)

    • Time : 10:00 - 15:00 minutes

    • Pressure Limit : 15 bar

  • Work-up :

    • Cool to RT.

    • Most products precipitate upon cooling. Filter and wash with cold ether.

    • If no precipitate: Evaporate solvent and recrystallize from Ethanol/Water.

Validation : This reaction relies on the activation of the C-4 position by the electron-withdrawing C-3 ester. Microwave heating overcomes the steric hindrance of the 6-methyl group and the incoming nucleophile.

Protocol 3: Hydrazinolysis (Scaffold Modification)

Objective: Convert the C-3 ester to a hydrazide, a precursor for antimicrobial hydrazones.

Reagents :

  • MQ-Core (1.0 eq)

  • Hydrazine Hydrate (99%) (5.0 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step :

  • Loading : Suspend 1.0 mmol of MQ-Core in 4 mL Ethanol.

  • Addition : Add 5.0 mmol Hydrazine Hydrate dropwise.

  • Irradiation :

    • Temp : 80°C - 100°C

    • Time : 2:00 - 4:00 minutes

  • Work-up :

    • The product (4-hydroxy-6-methylquinoline-3-carbohydrazide) typically precipitates immediately upon cooling.

    • Filter, wash with cold ethanol, and dry.

Expert Insight : Conventional reflux requires 4-6 hours. MW irradiation completes this in <5 minutes.[2][3][4][5] Caution: Do not overheat (>120°C) to avoid decomposition of hydrazine.

Data Analysis: Conventional vs. Microwave

The following data summarizes the efficiency gains using MW irradiation for the synthesis of the 4-amino derivative (via Protocol 2).

ParameterConventional RefluxMicrowave SynthesisImprovement Factor
Reaction Time 180 - 240 mins10 - 15 mins12x - 16x Faster
Solvent Volume 20 - 50 mL2 - 4 mLGreen Chemistry
Isolated Yield 65 - 72%85 - 92%+20% Yield
Purity (HPLC) 88% (Requires Column)>95% (Clean Precipitate)Simplified Workup

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Protocol 1 Incomplete chlorination due to moisture.Use fresh POCl

; ensure vial is dry; increase temp to 110°C.
Vial Failure (Explosion) Excess pressure from volatile solvents or gas evolution.Reduce fill volume to <50%; check pressure limit settings; use Ethanol instead of Methanol.
Incomplete

Deactivation by electron-donating groups on aniline.Increase temp to 150°C; add catalytic acetic acid.
Product Oiling Out Solvent polarity mismatch.Triturate the oil with cold diethyl ether or hexane to induce crystallization.

References

  • Microwave-Assisted Synthesis of Quinoline Alkaloids . Semantic Scholar. [Link][6]

  • Microwave-assisted synthesis and in vitro/in silico studies of pyrano[3,2-c]quinoline-3-carboxylates . Royal Society of Chemistry (RSC). [Link]

  • Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives . Covenant University Repository. [Link]

  • Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives . Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation . Biotage Application Note. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Biologically Active Quinoline-3-Carboxamides via Condensation of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate with Amines

I. Introduction: The Significance of the Quinoline-3-Carboxamide Scaffold The quinoline ring system is a highly privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synt...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Significance of the Quinoline-3-Carboxamide Scaffold

The quinoline ring system is a highly privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a vast array of pharmacological activities.[1][2] Its derivatives have demonstrated potent antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] A particularly effective strategy for enhancing the therapeutic potential of the quinoline core involves the incorporation of a carboxamide linkage at the C-3 position.[2] This modification gives rise to the quinoline-3-carboxamide class of compounds, which have emerged as powerful inhibitors of critical biological targets, including protein kinases and topoisomerase, making them focal points in modern drug discovery.[2][3]

This guide provides a detailed exploration of the synthesis of quinoline-3-carboxamides through the condensation reaction between a key precursor, Methyl 4-hydroxy-6-methylquinoline-3-carboxylate, and various primary and secondary amines. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the causality behind critical procedural choices, offering researchers a comprehensive resource for synthesizing these high-value molecules.

II. Foundational Chemistry: The Aminolysis of Esters

The core transformation discussed herein is the aminolysis of an ester—a classic condensation reaction where an amine displaces the alkoxy group of an ester to form a more stable amide.[4][5] This nucleophilic acyl substitution reaction is fundamental to the synthesis of peptides, polymers, and a multitude of pharmaceuticals.[6]

Mechanism of Action:

The reaction proceeds through a well-established nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester.[6]

  • Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, resulting in a transient, negatively charged tetrahedral intermediate.[4][6]

  • Collapse and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This forces the expulsion of the weakest base, which is the methoxy group (CH₃O⁻), a better leaving group than the amino group (RNH⁻).[4]

  • Proton Transfer: A final proton transfer step, often facilitated by another amine molecule or during workup, neutralizes the intermediate to yield the final, stable amide product and methanol as a byproduct.

The rate and efficiency of this reaction are influenced by several factors, including the steric and electronic properties of both the ester and the amine, temperature, and the presence of catalysts.[6] While direct heating can drive the reaction, it often requires high temperatures and long reaction times, which can lead to side reactions or decomposition of sensitive substrates.[6]

Caption: The nucleophilic addition-elimination mechanism for the aminolysis of an ester.

III. Experimental Protocols: From Ester to Amide

Two primary strategies are presented for the synthesis of quinoline-3-carboxamides from Methyl 4-hydroxy-6-methylquinoline-3-carboxylate. Protocol A outlines a direct thermal condensation, while Protocol B describes a more versatile two-step approach involving saponification followed by a catalyzed amidation reaction, which is often preferred for its milder conditions and broader substrate scope.

Protocol A: Direct Thermal Aminolysis

Principle: This method leverages high temperatures to directly drive the condensation between the ester and an amine. It is most effective for less volatile, reactive amines and when a simple, direct conversion is desired. The use of a high-boiling solvent like diphenyl ether facilitates the necessary thermal conditions.

Materials and Equipment:

  • Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

  • Amine of choice (e.g., benzylamine, aniline derivatives)

  • High-boiling solvent (e.g., Diphenyl ether, Dowtherm™, or N,N-Dimethylformamide)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • TLC plates (Silica gel 60 F₂₅₄) for reaction monitoring

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq) and the chosen amine (1.2-2.0 eq).

  • Solvent Addition: Add a suitable volume of diphenyl ether or an alternative high-boiling solvent to ensure the mixture can be stirred effectively (approx. 10-20 mL per gram of starting ester).

  • Heating: Heat the reaction mixture to reflux (typically 180-250°C, depending on the solvent) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting ester spot is no longer visible. Reaction times can vary from 4 to 24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. A solid product may precipitate.

    • Add a non-polar solvent like petroleum ether or hexanes to induce further precipitation and dilute the high-boiling solvent.[7]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with the same non-polar solvent to remove residual diphenyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol B: Two-Step Saponification and Catalyzed Amidation

Principle: This superior and more controlled method first converts the stable methyl ester into a more reactive carboxylic acid via saponification (hydrolysis). The resulting carboxylic acid is then "activated" using a coupling reagent, which facilitates amide bond formation with an amine under mild conditions, typically at room temperature. This avoids the harsh conditions of thermal aminolysis and is compatible with a wider range of functionalized amines.

Step 1: Saponification to 4-Hydroxy-6-methylquinoline-3-carboxylic acid

  • Setup: Suspend Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add an aqueous solution of Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-60°C) until TLC analysis confirms the complete consumption of the starting ester.

  • Work-up:

    • Cool the mixture in an ice bath.

    • Carefully acidify the solution with aqueous HCl (e.g., 2M HCl) until the pH is ~2-3. A precipitate of the carboxylic acid will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This product is often pure enough for the next step.

Step 2: Amide Coupling using HBTU

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 4-hydroxy-6-methylquinoline-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Reagent Addition: Add HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq).[8]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms a highly reactive intermediate.[8]

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up:

    • Pour the reaction mixture into water to precipitate the crude product.

    • Alternatively, dilute with a solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove excess reagents.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by recrystallization or column chromatography and characterize as described in Protocol A.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis reactants 1. Combine Reactants (Ester/Acid + Amine) setup 2. Add Solvent & Reagents reactants->setup heating 3. Heat or Stir (Thermal / Catalyzed) setup->heating monitoring 4. Monitor via TLC heating->monitoring workup 5. Quench & Work-up (Precipitation / Extraction) monitoring->workup purification 6. Purify Product (Recrystallization / Chromatography) workup->purification characterization 7. Characterize (NMR, MS, IR) purification->characterization final_product Final Product characterization->final_product

Caption: A generalized workflow for the synthesis of quinoline-3-carboxamides.

IV. Data Summary: Reaction Conditions and Outcomes

The choice of methodology and amine substrate significantly impacts reaction efficiency. Protocol B is generally higher yielding and more reliable across a diverse range of amines.

EntryAmine Substrate (R-NH₂)MethodSolventTemp (°C)Time (h)Yield (%)
1BenzylamineA (Thermal)Diphenyl Ether250855-65
2BenzylamineB (HBTU)DMFRT485-95
3AnilineA (Thermal)Diphenyl Ether2501240-50
4AnilineB (HBTU)DMFRT675-85
5MorpholineA (Thermal)DMF1501630-40
6MorpholineB (HBTU)DCMRT390-98
7n-ButylamineA (Thermal)Neat12024< 20 (low bp)
8n-ButylamineB (HBTU)DCMRT480-90

Yields are representative and may vary based on specific reaction scale and purification efficiency.

V. Conclusion for the Researcher

The condensation of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate with amines is a robust and versatile method for accessing the medicinally important quinoline-3-carboxamide scaffold. While direct thermal aminolysis provides a straightforward route, the two-step process involving saponification to the carboxylic acid followed by catalyzed amide coupling offers superior yields, milder conditions, and broader applicability. This makes it the preferred method for generating libraries of diverse analogues for structure-activity relationship (SAR) studies in drug development.[9] The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize and explore this promising class of compounds.

References

  • Title: Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives Source: ResearchGate URL: [Link]

  • Title: Quinolinone-3-carboxamide derivatives with potent biological activity. Source: ResearchGate URL: [Link]

  • Title: Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis Source: PubMed URL: [Link]

  • Title: Methods for the synthesis of quinoline‐3‐carboxamides. Source: ResearchGate URL: [Link]

  • Title: Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase Source: MDPI URL: [Link]

  • Title: Esters Reaction with Amines – The Aminolysis Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase Source: PubMed URL: [Link]

  • Title: Hydrolysis of Esters and Amides Source: Dalal Institute URL: [Link]

  • Title: 25.18: Condensation Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Condensation and Hydrolysis Reactions (M12Q6) Source: CHEM 104: Working Copy URL: [Link]

  • Title: Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs Source: MDPI URL: [Link]

  • Title: Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines Source: Organic Chemistry Portal URL: [Link]

  • Title: 2-methyl-4-hydroxyquinoline Source: Organic Syntheses Procedure URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate in Gould-Jacobs reaction

Topic: Improving the Yield of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate Welcome to the technical support guide for the Gould-Jacobs reaction, specifically tailored for the synthesis of Methyl 4-hydroxy-6-methylqui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

Welcome to the technical support guide for the Gould-Jacobs reaction, specifically tailored for the synthesis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction has a very low or no yield of the final product. What are the likely causes and how can I fix it?

Low yield is the most common issue in the Gould-Jacobs reaction, which is fundamentally a two-stage process: (1) condensation to form an anilinomethylenemalonate intermediate, and (2) high-temperature thermal cyclization.[1][2][3] The problem typically lies in the second stage.

Potential Cause A: Incomplete Condensation

The initial condensation of p-toluidine (4-methylaniline) with a dialkyl methoxymethylenemalonate (like dimethyl or diethyl ester) is usually efficient. However, incomplete reaction can occur.

  • Scientific Rationale: This is a nucleophilic addition-elimination reaction where the aniline nitrogen attacks the electron-deficient double bond of the malonate derivative, followed by the elimination of an alcohol (e.g., methanol or ethanol).[1][4]

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting aniline.

    • Adjust Stoichiometry: Ensure you are using a slight excess (1.0-1.2 equivalents) of the malonate reagent.[2]

    • Initial Heating: Gently heat the mixture of aniline and malonate ester at 100-130 °C for 1-2 hours to ensure the intermediate is fully formed before attempting the high-temperature cyclization.[2]

    • Removal of Alcohol Byproduct: Removing the ethanol or methanol formed during condensation can help drive the equilibrium towards the intermediate. This can be done under reduced pressure after the initial heating phase.[2]

Potential Cause B: Insufficient Temperature for Cyclization

This is the most frequent reason for failure. The thermal intramolecular cyclization of the anilinomethylenemalonate intermediate has a high activation energy.[2][4]

  • Scientific Rationale: The cyclization is a 6-electron electrocyclic reaction.[1][2] It requires substantial thermal energy, typically temperatures exceeding 250 °C, to overcome the energy barrier for ring closure.[2] Failure to reach this temperature will result in the accumulation of the intermediate and a negligible amount of the desired quinoline product.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating apparatus (e.g., heating mantle with a high-boiling solvent or a sand bath) can reliably reach and maintain temperatures of 250-300 °C.

    • Use a High-Boiling Solvent: Traditional methods employ high-boiling, inert solvents like diphenyl ether or Dowtherm A to achieve the necessary temperatures.[5][6]

    • Consider Microwave Synthesis: Microwave irradiation is a highly effective modern alternative for achieving the required high temperatures rapidly and uniformly, often leading to dramatically reduced reaction times and improved yields.[4][7][8]

Potential Cause C: Product Degradation

While high temperatures are necessary, prolonged heating can lead to degradation, including decarboxylation or other side reactions.[4]

  • Scientific Rationale: The stability of the final product is limited at very high temperatures. A balance must be struck between providing enough energy for cyclization and minimizing the time the product is exposed to these harsh conditions.

  • Troubleshooting Steps:

    • Optimize Reaction Time: A time-course study is essential. For a given temperature, running the reaction for shorter and longer durations can identify the optimal point for product formation before significant degradation occurs.[4] For instance, at 300 °C in a microwave reactor, increasing the time from 5 minutes to 20 minutes can decrease the isolated yield due to degradation.[4]

Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed check_intermediate Analyze reaction mixture (TLC, LC-MS). Is the anilinomethylenemalonate intermediate present? start->check_intermediate no_intermediate NO: Condensation Failed check_intermediate->no_intermediate No yes_intermediate YES: Cyclization Failed check_intermediate->yes_intermediate Yes fix_condensation Action: 1. Heat aniline + malonate at 100-130°C. 2. Use slight excess of malonate. 3. Remove alcohol byproduct. no_intermediate->fix_condensation check_temp Was the reaction temperature reliably >250°C? yes_intermediate->check_temp no_temp NO check_temp->no_temp No yes_temp YES check_temp->yes_temp Yes fix_temp Action: 1. Use high-boiling solvent (Dowtherm). 2. Verify heating apparatus. 3. Consider microwave synthesis. no_temp->fix_temp check_time Action: Reaction time may be too long, causing degradation. Optimize time through a time-course study. yes_temp->check_time

Caption: A decision tree for troubleshooting low yield in the Gould-Jacobs reaction.

Question 2: My reaction produces a complex mixture of side products. How can I improve the purity?

Side product formation is often linked to reaction conditions, particularly temperature and the presence of acidic or basic impurities.

Potential Cause A: Regioselectivity Issues

For asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.[9] However, with p-toluidine, the two ortho positions are equivalent, so this is not a concern for the target molecule.

Potential Cause B: Decarboxylation

Excessive heat or prolonged reaction times can cause the loss of the carboxylate group from the final product.[4]

  • Scientific Rationale: The ester can be hydrolyzed to a carboxylic acid under harsh conditions (if water is present), which can then decarboxylate at high temperatures.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry reagents and solvents to minimize hydrolysis.

    • Optimize Time and Temperature: As with yield, finding the "sweet spot" for reaction time and temperature is critical to prevent this subsequent reaction. A lower temperature for a slightly longer time might be preferable to a very high temperature for a short time.

Potential Cause C: Use of a Catalyst

While the traditional Gould-Jacobs reaction is a thermal process, some modern variations use catalysts. Eaton's reagent (P₂O₅ in methanesulfonic acid) has been shown to promote cyclization under milder conditions (80-100 °C), which can significantly improve purity by avoiding high-temperature degradation pathways.[5]

  • Scientific Rationale: The acidic catalyst protonates the intermediate, facilitating the intramolecular Friedel-Crafts-like cyclization at a lower temperature.

  • Troubleshooting Steps:

    • Isolate the Intermediate: First, synthesize and isolate the anilinomethylenemalonate intermediate.

    • Catalyzed Cyclization: Treat the isolated intermediate with Eaton's reagent at 80-100 °C for approximately 2 hours.[5] This avoids exposing the starting materials and final product to a single set of harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gould-Jacobs reaction?

The reaction proceeds in two main stages:

  • Condensation: The amine nitrogen of the aniline performs a nucleophilic attack on the β-carbon of the methoxymethylenemalonate ester. This is followed by the elimination of a molecule of alcohol (e.g., ethanol) to form the stable anilinomethylenemalonate intermediate.[1][10]

  • Cyclization: At high temperatures, the intermediate undergoes a 6-electron electrocyclization. An ortho C-H bond of the aniline ring attacks the carbonyl carbon of one of the malonate's ester groups, forming the new heterocyclic ring and eliminating a second molecule of alcohol to yield the 4-hydroxyquinoline-3-carboxylate product.[1][4] The product exists in tautomeric equilibrium, predominantly as the 4-oxo (quinolone) form.[1][3]

Gould-Jacobs Reaction Mechanism

G cluster_0 Condensation Step cluster_1 Cyclization Step p-Toluidine p-Toluidine Intermediate Anilinomethylenemalonate Intermediate p-Toluidine->Intermediate + Malonate Ester - EtOH Product Methyl 4-hydroxy-6-methyl- quinoline-3-carboxylate Intermediate->Product High Temp (>250°C) - EtOH

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Q2: How does the methyl group on the aniline affect the reaction?

The methyl group at the para-position of the aniline is an electron-donating group (EDG). The Gould-Jacobs reaction is generally more effective for anilines that have electron-donating groups, as they activate the aromatic ring towards the electrophilic cyclization step.[1][2]

Q3: Are there modern, more efficient methods than traditional heating in Dowtherm?

Yes. Microwave-assisted synthesis is a significant improvement.[7][8] It allows for rapid, controlled heating to temperatures well above the boiling points of common solvents, dramatically shortening reaction times from hours to minutes and often increasing yields.[4]

Q4: What are the best practices for product isolation and purification?

Upon cooling the reaction mixture (e.g., in Dowtherm), the product often precipitates as a solid.

  • Dilution: Dilute the cooled mixture with a non-polar solvent like petroleum ether or hexane to further decrease the product's solubility.[6]

  • Filtration: Collect the crude solid by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling reaction medium.[4][6]

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like ethanol, methanol, or by treatment with decolorizing carbon in boiling water if necessary.[6][11]

Data Summary & Experimental Protocols

Data Presentation: Effect of Microwave Conditions on Yield

The efficiency of the Gould-Jacobs reaction is highly dependent on temperature and time. The following data, adapted from studies on microwave-assisted synthesis, illustrates this relationship for a generic aniline.

EntryTemperature (°C)Time (min)Isolated Yield (%)Observation
125020Low (~1%)Insufficient temperature for cyclization; intermediate is the main component.[4]
23002028%High temperature promotes cyclization, but prolonged time leads to degradation.[4]
3300547% Optimal conditions: high temperature for a short duration maximizes yield.[4]

This table clearly shows that a high temperature is crucial, but a short reaction time is needed to prevent product degradation.[4]

Protocol 1: Classical Thermal Synthesis

This protocol uses a high-boiling solvent to achieve the necessary cyclization temperature.

  • Apparatus Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 150 mL of Dowtherm A.

  • Heating: Heat the stirred Dowtherm A to reflux (~258 °C).

  • Intermediate Formation (in-situ): In a separate flask, gently warm a mixture of 4-methylaniline (1 eq.) and dimethyl ethoxymethylenemalonate (1.1 eq.) to ~100 °C for 1 hour.

  • Addition: Add the pre-formed intermediate mixture dropwise to the refluxing Dowtherm A over 15-20 minutes.

  • Reaction: Continue stirring at reflux for an additional 15-30 minutes after the addition is complete. Monitor the reaction by TLC.

  • Workup: Allow the mixture to cool to room temperature, during which a solid should precipitate. Add ~200 mL of petroleum ether to facilitate further precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with petroleum ether to remove the Dowtherm.

  • Purification: Air-dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure Methyl 4-hydroxy-6-methylquinoline-3-carboxylate.[6]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a rapid and often higher-yielding alternative.

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-methylaniline (1 eq., e.g., 2.0 mmol) and dimethyl ethoxymethylenemalonate (3 eq., e.g., 6.0 mmol). Note: An excess of the malonate is often used in neat microwave reactions.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesis system. Heat the mixture to the target temperature (e.g., 250-300 °C, optimization required) and hold for a short duration (e.g., 5-15 minutes).[4]

  • Cooling & Isolation: Cool the vial to room temperature. The product will often precipitate directly from the reaction mixture.

  • Workup: Add a small volume of a cold solvent like acetonitrile or ethanol (e.g., 3 mL) to the vial, break up the solid, and collect it by vacuum filtration.[4]

  • Purification: Wash the collected solid with a small amount of cold solvent and dry under vacuum. The product is often obtained in high purity (>95%) without further purification.[4]

References
  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Gould-Jacobs Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Gould-Jacobs reaction - Wiki. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. Available at: [Link]

  • Gould-Jacobs Reaction - Organic Chemistry Portal. Available at: [Link]

  • Regioselectivity of the Gould–Jacobs Reaction - ResearchGate. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones - ACS Publications. Available at: [Link]

  • Jacobsen's catalyst - Wikipedia. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. Available at: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC. Available at: [Link]

  • Gould-Jacobs reaction - Wiktionary. Available at: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. Available at: [Link]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Available at: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. Available at: [Link]

  • Gould–Jacobs reaction | Request PDF - ResearchGate. Available at: [Link]

Sources

Optimization

Removing unreacted starting materials from Methyl 4-hydroxy-6-methylquinoline-3-carboxylate crude product

Introduction: The Chemistry of Your Impurities Welcome to the technical support hub for quinoline synthesis. If you are synthesizing Methyl 4-hydroxy-6-methylquinoline-3-carboxylate , you are likely employing the Gould-J...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of Your Impurities

Welcome to the technical support hub for quinoline synthesis. If you are synthesizing Methyl 4-hydroxy-6-methylquinoline-3-carboxylate , you are likely employing the Gould-Jacobs reaction .[1] This pathway involves the condensation of


-toluidine  with dimethyl methoxymethylenemalonate  (or an equivalent), followed by high-temperature thermal cyclization.[1]

The "crude" product typically presents as a brown or grey solid, often sticky due to oligomeric by-products ("tar"). Your primary contaminants are:

  • Unreacted

    
    -Toluidine:  A basic amine (Starting Material A).[1]
    
  • Unreacted Malonate Ester: A lipophilic liquid/oil (Starting Material B).

  • Intermediate Enamine: The uncyclized condensation product.

  • Decarboxylated By-product: 4-hydroxy-6-methylquinoline (if thermal stress was too high).[1]

This guide provides a tiered troubleshooting approach to isolating your target ester without degrading it.

Module 1: Rapid Diagnosis

Before selecting a purification protocol, confirm the identity of your impurities.

ObservationLikely CulpritDiagnostic Action
Sticky/Oily Solid Unreacted Malonate or EnamineTLC (Hexane:EtOAc 7:3).[1] Look for high

spots.
Strong Amine Odor Unreacted

-Toluidine
TLC (DCM:MeOH 95:[1]5) with Ninhydrin stain.
Low Melting Point (<250°C)Mixed Ester or Enamine

H NMR.[2] Check for ethyl peaks (if EtOH used) or olefinic protons.
Grey/Black Color Oxidative PolymerizationVisual inspection.[3][4] (Target compound should be off-white/beige).[1]

Module 2: The "Quick Fix" (Trituration)

Scenario: You have a solid precipitate that is colored and contains starting materials. Logic: The target quinoline ester is highly rigid and packs efficiently into a crystal lattice, making it insoluble in cold lower alcohols. Both


-toluidine and the malonate esters are highly soluble  in methanol.[1]
Protocol A: Methanol Slurry Wash

Use this as your standard first-pass purification.[1]

  • Preparation: Place the crude solid in a round-bottom flask.

  • Solvent Addition: Add Methanol (MeOH) (approx. 5–10 mL per gram of crude).

    • Critical Note: Do NOT use Ethanol if your target is the Methyl ester. Heating in ethanol can cause transesterification, giving you a mixture of Methyl/Ethyl esters.

  • Reflux: Heat the slurry to reflux for 15–30 minutes. The product should generally not dissolve completely; you want a hot suspension.

    • Why? Hot methanol dissolves the enamine intermediate and trapped

      
      -toluidine.[1]
      
  • Filtration: Filter the mixture while hot through a sintered glass funnel.

  • Wash: Wash the filter cake with cold methanol (

    
    ).
    
  • Validation: Check the filtrate by TLC. It should contain the impurities. The filter cake is your purified product.

Module 3: Advanced Purification (Recrystallization)

Scenario: The product is still grey or purity is <95% by HPLC/NMR. Logic: 4-hydroxyquinolines have high melting points (>270°C) and poor solubility in common organic solvents due to intermolecular hydrogen bonding (dimerization of the 4-quinolone tautomer).[1] You need a polar aprotic solvent or an organic acid to break these interactions.

Protocol B: DMF/Methanol Recrystallization

Best for removing stubborn tars and decarboxylated by-products.[1]

  • Dissolution: Suspend the solid in DMF (Dimethylformamide) . Heat to 90–100°C. Add just enough DMF to solubilize the solid completely.

    • Note: If black particles remain (carbonized material), perform a hot filtration.

  • Precipitation: Remove from heat. Slowly add Methanol (antisolvent) to the hot DMF solution until a persistent cloudiness appears (Ratio approx 1:2 DMF:MeOH).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Collection: Filter the off-white needles.[1] Wash with copious Methanol to remove residual DMF.

Protocol C: Acetic Acid Recrystallization

Alternative method if DMF traces are unacceptable.[1]

  • Dissolve crude product in boiling Glacial Acetic Acid .

  • Allow to cool slowly. The quinoline ester often crystallizes as the acetate salt or free base depending on workup.

  • Warning: This method can sometimes lead to partial hydrolysis if water is present. Ensure acetic acid is anhydrous.

Module 4: Troubleshooting & FAQs

Q: Can I use an acid wash to remove the unreacted p-toluidine?

A: Proceed with extreme caution. While


-toluidine is basic, the nitrogen in the quinoline ring is also basic. Washing with strong acid (HCl) will protonate your product, making it water-soluble and causing it to be lost in the aqueous waste.
  • Better Alternative: If you must use acid, use dilute Acetic Acid (5%) . The

    
    -toluidine is more basic than the 4-hydroxyquinoline (which exists largely as the 4-quinolone tautomer).[1] However, the Methanol Trituration (Protocol A) is far superior for yield retention.
    
Q: My product turned into the carboxylic acid. What happened?

A: You likely used a base wash or wet solvents at high heat. The C3-ester group is susceptible to saponification .[1]

  • Avoid: Boiling in NaOH or KOH.[4]

  • Avoid: Recrystallization from wet solvents if the pH is not neutral.

  • Fix: If you accidentally hydrolyzed it to the acid (Methyl 4-hydroxy-6-methylquinoline-3-carboxylic acid), you must re-esterify using Methanol and Sulfuric Acid (Fischer Esterification).[1]

Q: Why is the yield lower than expected after the Gould-Jacobs cyclization?

A: Incomplete Cyclization. The cyclization step requires temperatures of 250°C+ . If you used a solvent like Diphenyl Ether (Dowtherm A), ensure the reaction was refluxing vigorously. If the temperature dropped below 240°C, the intermediate enamine may not have cyclized.

  • Check: Look for the "Enamine" spot on TLC (usually less polar than the quinoline).

Visual Workflow: Purification Decision Tree

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Solid/Tar) Step1 Trituration (Slurry Wash) Solvent: Hot Methanol Start->Step1 suspend solid Filtration Hot Filtration Step1->Filtration Filtrate Filtrate (Waste) Contains: p-Toluidine, Malonate, Tars Filtration->Filtrate liquid phase Solid Filter Cake (Solid) Target: Quinoline Ester Filtration->Solid solid phase Check Purity Check (TLC/NMR) Solid->Check HighPurity Dry & Package (>95% Purity) Check->HighPurity Pure LowPurity Recrystallization Needed Check->LowPurity Impure Recryst Dissolve in hot DMF Precipitate with MeOH LowPurity->Recryst Final Pure Crystalline Product Recryst->Final

Caption: Decision tree for the purification of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate, prioritizing non-destructive trituration before advanced recrystallization.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[5][6][7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[6]

  • Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.[3][6][7][8] Journal of the American Chemical Society, 68(7), 1204–1208.

  • Organic Syntheses. (1955).[5] 4,7-Dichloroquinoline.[1][3][7] Organic Syntheses, Coll.[5] Vol. 3, p.272.[5] (Describes the standard Gould-Jacobs workup and purification logic).

  • Li, J. J. (2014). Gould–Jacobs reaction.[3][5][6][7][8] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed., pp. 286-287). Springer.

Sources

Troubleshooting

Technical Support Center: Enhancing Reaction Rates of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate Hydrolysis

Welcome to the dedicated technical support guide for the hydrolysis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the hydrolysis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-tested insights into optimizing your reaction, troubleshooting common issues, and understanding the critical parameters that govern success. Our goal is to empower you with the knowledge to not only execute this reaction but to master it.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-hydroxy-6-methylquinoline-3-carboxylic acid, is a pivotal step in the synthesis of various biologically active molecules. However, the unique electronic and steric properties of the quinoline scaffold can present challenges not encountered with simpler esters. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: A Root-Cause Analysis Approach

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the hydrolysis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Q1: My hydrolysis reaction is stalled or proceeding very slowly. What are the primary factors I should investigate?

A stalled or sluggish reaction is the most frequent issue. The root cause typically lies in one of three areas: the catalytic conditions, the reaction temperature, or the solubility of the starting material.

  • Inadequate Catalyst Concentration or Strength: The hydrolysis of this ester can be catalyzed by either acid or base. For base-catalyzed hydrolysis (saponification), the concentration of the base (e.g., NaOH, KOH, LiOH) is critical. A 1.5 to 3.0 molar excess of the base is typically recommended to ensure the reaction goes to completion. For acid-catalyzed hydrolysis, strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are necessary.

  • Insufficient Thermal Energy: Hydrolysis reactions, particularly of sterically hindered esters or those with electron-donating groups, often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a primary troubleshooting step is to increase the temperature, often to the reflux temperature of the chosen solvent.

  • Poor Solubility: The starting material, Methyl 4-hydroxy-6-methylquinoline-3-carboxylate, may have limited solubility in purely aqueous solutions. A biphasic or heterogeneous reaction mixture will have a significantly reduced reaction rate due to the limited interfacial area between the reactants. The use of a co-solvent is essential to create a homogeneous reaction medium.

To systematically troubleshoot a slow reaction, consider the following workflow:

G cluster_0 Troubleshooting Workflow for Slow Hydrolysis A Reaction is Slow or Stalled B Is the reaction mixture homogeneous? A->B C Add a co-solvent (e.g., THF, Dioxane, Methanol) to dissolve the starting material. B->C No D Is the reaction temperature optimal? B->D Yes C->D E Increase temperature. Reflux is often necessary. D->E No F Is the catalyst concentration sufficient? D->F Yes E->F G Increase catalyst concentration (e.g., use 2-3 eq. of base). F->G No H Problem Resolved F->H Yes G->H

Caption: Troubleshooting decision tree for diagnosing causes of slow hydrolysis.

Q2: I'm observing significant byproduct formation or degradation of my material. How can I achieve a cleaner reaction?

Degradation, often indicated by a darkening of the reaction mixture, suggests that the reaction conditions are too harsh. The quinoline ring system can be sensitive to aggressive acidic or basic conditions, especially at high temperatures.

  • Excessive Temperature: While heat can accelerate the desired hydrolysis, it can also promote side reactions and decomposition. The key is to find a balance. If you are refluxing and observing degradation, try reducing the temperature and extending the reaction time.

  • Choice of Base: For base-catalyzed hydrolysis, lithium hydroxide (LiOH) is often a superior choice compared to sodium hydroxide (NaOH) or potassium hydroxide (KOH) for sensitive substrates. LiOH is less harsh and can lead to cleaner reactions and higher yields.

  • Protecting Group Sensitivity: Ensure that other functional groups on your molecule are stable to the chosen hydrolysis conditions. For instance, some protecting groups that are stable to certain bases might be cleaved under different basic conditions.

Q3: How do I choose between acid-catalyzed and base-catalyzed hydrolysis for this specific molecule?

The choice between acid and base catalysis is a critical decision that impacts reaction efficiency, yield, and purity.

  • Base-Catalyzed Hydrolysis (Saponification): This is generally the preferred method for this substrate. The primary advantage is that the reaction is irreversible.[1][2] The carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct (methanol), thus preventing the reverse reaction (esterification).[1][3] This drives the equilibrium to completion, typically resulting in higher yields.[2][4]

  • Acid-Catalyzed Hydrolysis: This method is a reversible equilibrium process.[1][5] To drive the reaction to completion, a large excess of water is required, which can be achieved by using a dilute aqueous acid.[1][5] However, for the quinoline substrate, strong acidic conditions coupled with high temperatures may lead to degradation. Therefore, saponification is the more robust and reliable choice.

Q4: What is the best way to monitor the progress of my reaction?

Effective reaction monitoring is crucial to determine the point of completion and to avoid unnecessary heating that could lead to degradation.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting ester and the product acid. The starting ester will have a higher Rf value (travel further up the plate) than the more polar carboxylic acid product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It allows for accurate determination of the relative amounts of starting material, product, and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the benefits of HPLC for separation, with the added advantage of mass spectrometry for confirming the identity of the peaks, which is particularly useful for identifying unknown byproducts.

Optimized Experimental Protocols

These protocols are provided as a robust starting point for your experiments. As with any reaction, small-scale optimization is recommended.

Protocol 1: High-Yield Base-Catalyzed Hydrolysis (Saponification)

This protocol is designed for clean conversion and high yield, making it the recommended method.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq.) in a suitable co-solvent such as a 3:1 mixture of tetrahydrofuran (THF) and water. The use of a co-solvent is critical to ensure the starting material is fully dissolved.[6]

  • Addition of Base: Add lithium hydroxide (LiOH·H₂O, 2.0 eq.) to the solution.

  • Heating: Heat the reaction mixture to 60 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly add 1M hydrochloric acid (HCl) to acidify the mixture to a pH of approximately 3-4. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Protocol 2: Acid-Catalyzed Hydrolysis

This method can be effective but requires careful control to avoid degradation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq.) in a 1:1 mixture of 6M aqueous hydrochloric acid (HCl) and dioxane.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC. This reaction may require a longer time, potentially 8-16 hours.

  • Workup - Cooling and Precipitation: After completion, cool the reaction mixture in an ice bath. The product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold acetone to remove any remaining starting material or less polar impurities.

Data Summary and Comparison

The following table summarizes the key parameters for the two primary hydrolysis methods.

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Catalyst LiOH, NaOH, KOHHCl, H₂SO₄
Stoichiometry Base is a reagent (≥1 eq. required)Acid is a true catalyst (catalytic amount)
Reversibility Irreversible[1][3]Reversible[1][5]
Typical Temp. 25 - 80 °C80 - 110 °C (Reflux)
Reaction Time Generally faster (2-6 hours)Generally slower (8-24 hours)
Typical Yield High (>90%)Moderate to High (60-90%)
Key Advantage High yield due to irreversibility[2][4]Simpler workup if product is acid-stable
Key Disadvantage Requires stoichiometric baseRisk of degradation at high temps; reversible

Frequently Asked Questions (FAQs)

  • Q: Can I use sodium hydroxide instead of lithium hydroxide?

    • A: Yes, NaOH is commonly used for saponification.[7][8] However, for substrates that may be sensitive to harsh basic conditions, LiOH often provides a cleaner reaction with fewer byproducts.

  • Q: My product is not precipitating upon acidification. What should I do?

    • A: If the product does not precipitate, it may be due to its solubility in the reaction solvent mixture. Try removing the organic co-solvent (e.g., THF, dioxane) under reduced pressure. The product should then precipitate from the remaining aqueous solution. If it still remains in solution, you can extract the product into an organic solvent like ethyl acetate.

  • Q: Is it possible to use enzymatic hydrolysis for this reaction?

    • A: Yes, enzymatic hydrolysis using a lipase or esterase is a potential alternative.[3] This method offers the advantage of occurring under very mild conditions (neutral pH, room temperature), which can be beneficial if the molecule contains other sensitive functional groups. However, it would require screening for a suitable enzyme that accepts this specific substrate.

  • Q: How does the 4-hydroxy group affect the hydrolysis?

    • A: The 4-hydroxy group is acidic and will be deprotonated under basic conditions, forming a phenoxide. This can have an electronic effect on the reactivity of the ester group. It also means that an additional equivalent of base will be consumed to deprotonate this group, which should be accounted for when calculating the amount of base to use.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the preferred base-catalyzed hydrolysis method.

G cluster_workflow Base-Catalyzed Hydrolysis Workflow A 1. Dissolve Ester in THF/Water B 2. Add LiOH (2 eq.) A->B C 3. Heat to 60°C B->C D 4. Monitor by TLC/HPLC C->D E 5. Cool to RT D->E F 6. Acidify with HCl (pH 3-4) E->F G 7. Filter Precipitate F->G H 8. Wash with Water G->H I Pure Carboxylic Acid H->I

Caption: A step-by-step workflow for the saponification of the quinoline ester.

References

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Brainly.in. (2019, February 3). Why is ester hydrolysis slow in the beginning but becomes faster after sometimes? Retrieved from [Link]

  • Quora. (2016, August 30). Why noncatalyzed hydrolysis of esters is a very slow reaction? Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Supercritical Carbon Dioxide Extraction of Marigold Lutein Fatty Acid Esters: Effects of Cosolvents and Saponification Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Intramolecular general-base-catalyzed hydrolysis and aminolysis of the ester bond by imidazole and quinoline bases. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Quora. (2015, April 13). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? Retrieved from [Link]

  • Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Retrieved from [Link]

  • Reddit. (2014, February 10). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? r/chemistry. Retrieved from [Link]

  • KIU. (n.d.). Saponification Process and Soap Chemistry. Retrieved from [Link]

  • Quora. (2016, May 9). Why saponification required in solvent extraction? Retrieved from [Link]

  • ResearchGate. (2024, August 30). (PDF) Saponification Process and Soap Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Retrieved from [Link]

  • MDPI. (2023, March 10). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. Retrieved from [Link]

  • Reddit. (2026, February 6). Methyl Hydrolysis. r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Challenges in the Synthesis of 6-Methyl Substituted Quinoline Carboxylates

Welcome to our dedicated technical support center for chemists and researchers in the field of synthetic and medicinal chemistry. This guide is designed to provide in-depth troubleshooting assistance and practical soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers in the field of synthetic and medicinal chemistry. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for overcoming the common yet significant challenge of steric hindrance in the synthesis of 6-methyl substituted quinoline carboxylates. The presence of the methyl group at the 6-position, while often a desirable feature in drug candidates, can significantly impact reaction kinetics and regioselectivity. This resource, structured in a flexible question-and-answer format, offers expert insights and actionable protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Challenges in the Primary Synthesis of the 6-Methylquinoline Ring

Question 1: I am attempting a Combes synthesis with 4-methylaniline and a β-diketone to generate a 6-methylquinoline, but I am observing very low yields and a mixture of regioisomers. What is the likely cause and how can I improve this?

Answer: This is a classic challenge in the Combes synthesis when using meta-substituted anilines like 4-methylaniline.[1][2] The acid-catalyzed cyclization, which is the rate-determining step, can proceed via electrophilic attack at either of the two positions ortho to the amino group (the C-2 or C-6 position of the aniline). The presence of the methyl group at the 4-position of the aniline (which becomes the 6-position in the quinoline product) introduces significant steric hindrance, which can disfavor cyclization at the adjacent C-2 position of the aniline.[2][3]

Causality and Troubleshooting:

  • Steric and Electronic Effects: The regioselectivity is a delicate balance between steric hindrance and the electronic nature of the substituents.[3] While the methyl group is electron-donating and activates the aromatic ring towards electrophilic substitution, its bulkiness can impede the approach of the large enamine intermediate required for cyclization.

  • Catalyst Choice: Traditional strong acids like concentrated sulfuric acid can lead to charring and side reactions, especially at the high temperatures often required for cyclization.[4][5]

Recommended Solutions:

  • Milder Catalysts: Consider using polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) as the catalyst.[2] These have been shown to be more effective dehydrating agents and can promote cyclization under more controlled conditions.[2] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful yet often milder alternative for promoting cyclization.[6]

  • Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid and uniform heating, which can help overcome the activation energy barrier for the desired cyclization before side reactions occur.[2][7]

  • Solvent Selection: The choice of a high-boiling, inert solvent can be critical. For instance, in the related Conrad-Limpach synthesis, using mineral oil has been shown to dramatically increase yields by allowing for high reaction temperatures without decomposition of the reactants.[3]

Combes_Troubleshooting cluster_problem Problem cluster_causes Primary Causes cluster_solutions Recommended Solutions Problem Low Yield & Isomer Mix in Combes Synthesis (4-methylaniline) Steric_Hindrance Steric Hindrance from 6-Methyl Group Problem->Steric_Hindrance leads to Harsh_Conditions Harsh Acid Catalyst (e.g., H₂SO₄) Problem->Harsh_Conditions exacerbated by Microwave Microwave-Assisted Synthesis Problem->Microwave improved by Solvent Optimize High-Boiling Inert Solvent Problem->Solvent improved by Milder_Catalysts Use Milder Catalysts (PPA, Eaton's Reagent) Steric_Hindrance->Milder_Catalysts mitigated by Harsh_Conditions->Milder_Catalysts addressed by

Question 2: I'm using a Doebner-von Miller reaction to synthesize a 6-methylquinoline, but the reaction is messy and the yield is poor. How can I optimize this?

Answer: The Doebner-von Miller reaction, which typically uses an α,β-unsaturated carbonyl compound (or one generated in situ) with an aniline, is notorious for being sensitive to reaction conditions.[8][9] The acidic conditions can lead to polymerization of the carbonyl compound, which is a major cause of low yields and the formation of tarry byproducts.[8] The 6-methyl group on the final product originates from 4-methylaniline, which generally does not pose a prohibitive steric barrier in this reaction, but optimizing the conditions is key.

Troubleshooting Strategies:

  • Biphasic Reaction Medium: A significant improvement to the Doebner-von Miller reaction is the use of a biphasic system (e.g., toluene and aqueous acid).[10] This sequesters the α,β-unsaturated carbonyl compound in the organic phase, which drastically reduces its polymerization and increases the yield of the desired quinoline.[8]

  • Catalyst Optimization: While strong Brønsted acids are traditional, Lewis acid catalysts such as tin tetrachloride or scandium(III) triflate can offer milder reaction conditions and improved selectivity.[9] Recent studies have also shown that solid acid catalysts, like silver(I)-exchanged Montmorillonite K10, can be highly effective, providing moderate to excellent yields under solvent-free conditions and allowing for easier purification.

  • In Situ Generation of the Carbonyl Compound: If you are generating the α,β-unsaturated carbonyl compound in situ (the Beyer method), carefully control the stoichiometry and addition rate of the precursor aldehydes or ketones to minimize self-condensation.[9]

Table 1: Comparison of Catalytic Systems for Doebner-von Miller Synthesis

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Conc. HCl/H₂SO₄ High temperature, neatInexpensive, traditional methodLow yields, significant side reactions (polymerization)
Lewis Acids (SnCl₄, Sc(OTf)₃) Milder temperatures, organic solventHigher selectivity, reduced polymerizationCostlier, moisture-sensitive
Solid Acids (e.g., Ag(I)-Mont. K10) Solvent-free, heatingHigh yields, catalyst recyclability, easier workupRequires catalyst preparation
Biphasic (Toluene/aq. Acid) Moderate temperatureSignificantly reduces polymerization, improved yieldsRequires phase separation
Section 2: Introducing the Carboxylate Group - Direct Synthesis and Post-Modification

Question 3: I have successfully synthesized 6-methylquinoline. Now I need to introduce a carboxylate group, but I am struggling with direct functionalization due to the steric hindrance of the methyl group. What are my options?

Answer: Direct carboxylation of a pre-formed 6-methylquinoline ring can be challenging. The C-8 position, for instance, is known to have inherent steric and electronic inaccessibility, making functionalization difficult.[11] A more reliable approach is often to build the quinoline ring with the carboxylate group (or a precursor) already in place.

Strategic Pathways to 6-Methyl Substituted Quinoline Carboxylates:

  • The Doebner Reaction: This is a powerful method for directly synthesizing quinoline-4-carboxylic acids.[8] The reaction combines an aniline (4-methylaniline in your case), an aldehyde, and pyruvic acid.[8][12] While classic Doebner reactions can suffer from low yields, modern modifications have made it more efficient.[13]

    • Protocol Enhancement: The use of a catalyst like sulfamic acid in a one-pot reaction can lead to good crystallinity and successful synthesis of quinoline-4-carboxylic acid derivatives.[12]

  • The Pfitzinger Reaction: This method allows for the synthesis of 2-substituted quinoline-4-carboxylic acids by reacting an isatin with a carbonyl compound under basic conditions.[8] To obtain a 6-methyl derivative, you would start with a 5-methylisatin.

  • The Gould-Jacobs Reaction: This reaction is excellent for producing 4-hydroxyquinoline-3-carboxylates.[14][15] It involves the condensation of an aniline (4-methylaniline) with a malonic ester derivative, followed by thermal cyclization.[14][16] The high temperatures required for cyclization (>250 °C) can be a drawback, leading to decomposition.[17]

    • Optimization: Microwave heating has been shown to dramatically shorten reaction times and improve yields in the Gould-Jacobs reaction.[16] Additionally, using Eaton's reagent can facilitate the cyclization step at lower temperatures (80-100 °C).[6]

Synthesis_Strategy Target 6-Methyl Quinoline Carboxylate Doebner Doebner Target->Doebner Directly yields 4-carboxy Pfitzinger Pfitzinger Target->Pfitzinger Directly yields 4-carboxy Gould_Jacobs Gould_Jacobs Target->Gould_Jacobs Directly yields 3-carboxy-4-hydroxy Carbonylation Carbonylation Target->Carbonylation Post-modification yields carboxylate at X

Question 4: I am considering a palladium-catalyzed carbonylation of a 6-methyl-haloquinoline to introduce the carboxylate group. What are the key considerations and potential pitfalls?

Answer: Palladium-catalyzed carbonylation is a highly effective method for converting aryl halides (or tosylates/mesylates) into esters, amides, or carboxylic acids.[18][19] Using a 6-methyl-X-quinoline (where X is Br, I, OTf) as a substrate is a viable strategy.

Key Considerations:

  • Carbon Monoxide Source: Traditionally, this reaction uses high-pressure carbon monoxide gas, which requires specialized equipment. A significant advancement is the use of solid CO surrogates like molybdenum hexacarbonyl (Mo(CO)₆), which can be activated by ball milling, avoiding the direct handling of gaseous CO.[20]

  • Catalyst and Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand is crucial. For aryl bromides, ligands like Xantphos are often effective.[18] The reaction conditions, including base, solvent, and temperature, must be carefully optimized for your specific substrate.

  • Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides. If you are starting from a phenol to make a tosylate or mesylate, this can be a more cost-effective and environmentally friendly approach.[19]

  • Steric Effects: The 6-methyl group is relatively remote from common halogenation positions like C-2, C-3, or C-4, so it is unlikely to cause significant steric hindrance during the catalytic cycle itself. However, if you are attempting to carbonylate at the C-5 or C-7 positions, steric crowding with the adjacent methyl group could slow the reaction or require more forcing conditions.

Experimental Protocol: Methoxycarbonylation of 6-Bromo-2-methylquinoline

This protocol is adapted from studies on the alkoxycarbonylation of aryl bromides in renewable solvents.[21]

  • Reaction Setup: To a dry reaction vial, add 6-bromo-2-methylquinoline (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent and Reagents: Add the alcohol (e.g., methanol, 5 mL) and a CO source or apply CO pressure. If using a solid CO source like Mo(CO)₆, it would be added in step 1.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), filter to remove the catalyst and base, and wash the filtrate with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-methylquinoline carboxylate ester.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Wikipedia. (2023, December 2). Combes quinoline synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • Fiveable. (2025, August 15). Steric Hindrance Definition. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.
  • Coutts, S. J., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. Retrieved from [Link]

  • Wikipedia. (2023, April 29). Gould–Jacobs reaction. Retrieved from [Link]

  • RSC Publishing. (2025, January 28). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(44), 23265-23288. Retrieved from [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de France, 49, 89.
  • Johnson, W. S., & Mathews, F. J. (1944). The Combes Quinoline Synthesis. A Study of the Condensation of m-Anisidine with Acetylacetone. Journal of the American Chemical Society, 66(2), 210–215.
  • Sloop, J. C. (2002). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Journal of the Tennessee Academy of Science, 77(3), 63-71.
  • Wikipedia. (2023, December 2). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (2023, May 18). Doebner–Miller reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-254.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3795. Retrieved from [Link]

  • Wikipedia. (2023, April 29). Gould–Jacobs reaction. Retrieved from [Link]

  • Wermuth, C. G. (Ed.). (2003). The Practice of Medicinal Chemistry. Academic Press.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3795. Retrieved from [Link]

  • Szychowski, K. A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 223. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Quinoline-2-Carboxylate.
  • ResearchGate. (2023, March 27). Palladium-Catalyzed Carbonylation of Amines with Mo(CO) 6 as the Carbonyl Source. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • ResearchSpace@UKZN. (2015). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ACS Publications. (2020, September 4). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development. Retrieved from [Link]

  • RWTH Publications. (n.d.). Mechanochemical Palladium‐Catalyzed Carbonylative Reactions Using Mo(CO)6. Retrieved from [Link]

  • ACS Publications. (2019, July 18). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up for Methyl 4-hydroxy-6-methylquinoline-3-carboxylate Production

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to addre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on providing practical, experience-driven insights and actionable troubleshooting protocols grounded in established chemical principles.

The industrial synthesis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate typically proceeds via the Gould-Jacobs reaction, a robust method for forming the 4-hydroxyquinoline core. This pathway involves the condensation of p-toluidine with a dialkyl methylenemalonate, followed by a high-temperature thermal cyclization. While effective at the lab scale, this process presents significant challenges at larger volumes, primarily centered around the demanding cyclization step.

This document is structured into two main parts:

  • Frequently Asked Questions (FAQs): Quick answers to common issues encountered during synthesis.

  • In-Depth Troubleshooting Guides: Detailed analysis and step-by-step solutions for critical scale-up challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: My yield of the intermediate, Methyl 2-((4-methylphenyl)amino)methylenemalonate, is low. What are the likely causes?

A1: Low yield in the initial condensation step is often related to incomplete reaction or side reactions. Key factors to investigate include:

  • Reaction Temperature: Ensure the initial condensation is conducted at an appropriate temperature (typically 100-130°C) to facilitate the elimination of ethanol without causing premature decomposition.

  • Purity of Reagents: Verify the purity of your p-toluidine and dimethyl ethoxymethylenemalonate (DEMM). Impurities can interfere with the reaction.

  • Reaction Time: While the condensation is relatively fast, ensure sufficient reaction time by monitoring the disappearance of starting materials via TLC or HPLC.

Q2: The thermal cyclization step is producing a dark, tarry substance with very little desired product. What's happening?

A2: Tar formation is a classic problem in high-temperature quinoline syntheses and is almost always due to thermal decomposition.[1] The primary cause is excessive temperature or prolonged exposure to heat.

  • Localized Overheating: In large vessels, poor mixing can create "hot spots" where the temperature is significantly higher than the bulk, leading to degradation.

  • Incorrect Bulk Temperature: Ensure your heating medium (e.g., Dowtherm A, diphenyl ether) and temperature probes are accurately calibrated. Even a small deviation above the optimal cyclization temperature (~250°C) can drastically increase byproduct formation.

  • Atmospheric Control: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen) to prevent oxidative side reactions at high temperatures.

Q3: After cooling, the product crystallizes into a solid mass that is difficult to handle and purify. How can I improve the crystallization process?

A3: This is a common issue when scaling up crystallization. Uncontrolled, rapid crystallization traps impurities and results in a poor physical form.

  • Controlled Cooling: Implement a programmed, slow cooling ramp rather than allowing the reactor to cool naturally. This promotes the growth of larger, purer crystals.

  • Agitation: Continuous, gentle agitation during cooling is critical to prevent the formation of a single solid mass and to ensure uniform crystal growth.

  • Solvent Choice: The high-boiling solvent used for the reaction (e.g., diphenyl ether) is often the crystallization medium. Consider a solvent-swap to a more suitable crystallization solvent (like DMF or ethanol) after the reaction is complete, if feasible for your process.[2] This can be achieved by distilling off the high-boiling solvent and replacing it with the new one.

Q4: My final product purity is inconsistent from batch to batch. What are the key parameters for ensuring reproducibility?

A4: Inconsistency at scale often points to a lack of precise control over critical process parameters.

  • Heat Transfer and Mixing: As batch size increases, heat and mass transfer become limiting factors.[3][4] Ensure your reactor's heating/cooling system and agitation are sufficient for the scale. What works for 1L may not work for 100L.

  • Raw Material Quality: Maintain strict quality control over incoming raw materials.

  • Process Monitoring: Implement in-process controls (IPCs) such as HPLC to monitor reaction completion and impurity profiles for both the condensation and cyclization steps.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into the most critical scale-up challenges, offering explanations, protocols, and visual aids to guide your process optimization.

Challenge 1: Thermal Management and Control of the Cyclization Reaction

The thermal cyclization of the anilinomethylene malonate intermediate is the most critical and hazardous step in the synthesis. The reaction requires high temperatures (typically ~250°C) to overcome the activation energy for the 6-electron cyclization.[5] On a large scale, managing this heat input and preventing thermal runaway is paramount.

Causality: The fundamental challenge arises from the change in the surface-area-to-volume ratio during scale-up.[6]

  • Heat Generation: Proportional to the volume (mass) of the reactants (scales with radius cubed, r³).

  • Heat Removal: Proportional to the surface area of the reactor jacket (scales with radius squared, r²).

This disparity means that large reactors are inherently less efficient at removing heat, making them more susceptible to temperature overshoots and runaway reactions.[7][8]

Troubleshooting Protocol:

  • Characterize Thermal Hazards: Before any scale-up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for safe reactor design.

  • Select an Appropriate Heat Transfer Fluid: Use a high-temperature heat transfer fluid (e.g., Dowtherm A, diphenyl ether) with excellent thermal stability. Ensure the heating/cooling system is designed to handle the thermal load of the reaction.

  • Optimize Heating Ramp Rate: Do not heat the batch as fast as possible. A controlled, slower ramp rate allows the bulk of the material to reach a uniform temperature and prevents localized overheating at the reactor walls.

  • Implement Robust Temperature Monitoring: Use multiple, calibrated temperature probes to get an accurate picture of the temperature distribution within the reactor. Do not rely on a single probe.

  • Ensure Adequate Agitation: The agitator must be designed to provide sufficient top-to-bottom turnover of the reactor contents, preventing stratification and ensuring uniform heat distribution. Poor mixing is a primary cause of localized hot spots.[9][10]

Experimental Protocol: Scalable Thermal Cyclization

  • Reactor Setup: Charge the anilinomethylene malonate intermediate and the high-boiling solvent (e.g., Dowtherm A) to a clean, dry, and inerted reactor equipped with a properly designed agitator, condenser, and multiple temperature probes.

  • Inerting: Purge the reactor headspace with nitrogen and maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Begin agitation. Heat the reactor contents to 245-250°C using a programmed ramp rate (e.g., 2°C/minute). Closely monitor the internal temperature probes.

  • Reaction Hold: Hold the temperature at 245-250°C. Monitor the reaction progress by taking samples periodically for HPLC analysis to track the disappearance of the intermediate and the formation of the quinoline product. The typical reaction time is 1-3 hours.

  • Cooling: Once the reaction is complete, cool the batch to the desired crystallization temperature using a controlled cooling ramp (e.g., -1°C/minute).

Data Presentation: Impact of Temperature on Impurity Formation

Cyclization Temp. (°C)Time (h)Yield of Product (%)Impurity X (%)Tar Formation
2403851.5Minimal
2501.5922.0Slight
2601.5808.5Significant
2701<60>20Extensive

Table 1: Representative data showing the critical nature of temperature control on product yield and purity during the cyclization step.

Visualization: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Purification A p-Toluidine + Dimethyl Ethoxymethylenemalonate B Heat (110-130°C) - EtOH A->B C Intermediate: Methyl 2-(((4-methylphenyl)amino)methylene)malonate B->C D Heat (245-250°C) High-boiling solvent (e.g., Dowtherm A) - MeOH C->D E Methyl 4-hydroxy-6-methyl quinoline-3-carboxylate D->E F Controlled Cooling & Crystallization E->F G Filtration & Drying F->G H Final Pure Product G->H

Caption: Workflow for the Gould-Jacobs synthesis of the target molecule.

Challenge 2: Product Crystallization and Isolation

Achieving a consistent crystal form, purity, and particle size distribution is a major hurdle when scaling up. The goal is to develop a robust crystallization process that is reproducible and yields a product that is easy to filter, wash, and dry.

Causality: Crystallization is governed by thermodynamics (solubility) and kinetics (nucleation and growth). At a large scale, slower cooling rates and the hydrodynamics of the reactor (mixing) have a profound impact on these factors. Rapid, uncontrolled crystallization leads to high supersaturation, causing excessive nucleation and resulting in small, often impure, crystals that are difficult to process downstream.

Troubleshooting Protocol:

  • Determine the Solubility Curve: Experimentally determine the solubility of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate in your chosen solvent system at various temperatures. This is essential for designing a controlled crystallization process.

  • Optimize Cooling Profile: Based on the solubility curve, design a cooling profile that maintains a low level of supersaturation. This often involves a slow linear cool or a multi-stage cooling profile.

  • Control Agitation Rate: The agitation rate influences crystal size. Higher agitation rates can increase secondary nucleation and lead to smaller crystals, but are necessary for good heat transfer. An optimal range must be found experimentally.

  • Consider Seeding: To improve batch-to-batch consistency, develop a seeding strategy. Adding a small quantity of seed crystals at a specific temperature can control the onset of crystallization and influence the final crystal properties.

  • Washing and Drying: Select a wash solvent in which the product has low solubility but impurities are readily soluble. The drying process (temperature, vacuum) should be carefully controlled to remove residual solvents without causing product degradation.

Experimental Protocol: Controlled Crystallization

  • Solution Preparation: After the cyclization reaction is complete, ensure the product is fully dissolved at a temperature well above its saturation point (e.g., 120°C, assuming a solvent swap to DMF).

  • Cooling to Seeding Temp: Cool the solution to a predetermined seeding temperature (e.g., 95°C) where the solution is slightly supersaturated.

  • (Optional) Seeding: Add a slurry of seed crystals (typically 0.1-1.0% w/w of the product) to the reactor.

  • Hold Period: Hold the batch at the seeding temperature for 1-2 hours to allow the seeds to mature.

  • Controlled Cooling: Initiate a slow cooling ramp (e.g., 10°C/hour) to the final filtration temperature (e.g., 20°C).

  • Isolation: Filter the resulting slurry, wash the cake with a pre-chilled, appropriate solvent (e.g., cold ethanol), and dry the product under vacuum at a suitable temperature (e.g., 60-70°C).

Visualization: Troubleshooting Logic for Poor Crystallization

Crystallization_Troubleshooting Start Problem: Poor Crystallization (Fine powder, low purity, solid mass) Q1 Is the product forming an oil or amorphous solid? Start->Q1 A1_Yes Solution: - Lower cooling rate - Use anti-solvent - Check for impurities depressing melting point Q1->A1_Yes Yes Q2 Is the crystal size too small (difficult to filter)? Q1->Q2 No End Outcome: Robust & Reproducible Crystallization Process A1_Yes->End A2_Yes Solution: - Decrease cooling rate - Reduce agitation speed post-nucleation - Implement a seeding protocol Q2->A2_Yes Yes Q3 Is the product purity low? Q2->Q3 No A2_Yes->End A3_Yes Solution: - Slow down crystallization - Optimize wash solvent and volume - Consider reslurrying or recrystallization Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting crystallization issues.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Link

  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. Link

  • BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. Link

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Link

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 13, 2026, from Link

  • Farkas, J., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Link

  • ResearchGate. (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. Retrieved February 13, 2026, from Link

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved February 13, 2026, from Link

  • Jinzong Machinery. (2024). Operational Challenges in Chemical Reactors. Link

  • Scite.ai. (n.d.). The Effects of Mixing, Reaction Rates, and Stoichiometry on Yield for Mixing Sensitive Reactions—Part I: Model Development. Retrieved February 13, 2026, from Link

  • University of Alberta Libraries. (n.d.). The Effects of Mixing, Reaction Rate and Stoichiometry on Yield for Mixing Sensitive Reactions. Retrieved February 13, 2026, from Link

  • Taylor & Francis Group. (2002). Heat and Mass Transfer in Reactors. Link

  • BenchChem. (2025). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center. Link

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Link

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. Link

  • Idaho National Laboratory. (n.d.). Process Heat for Chemical Industry. Retrieved February 13, 2026, from Link

  • Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative. Retrieved February 13, 2026, from Link

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved February 13, 2026, from Link

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Link

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved February 13, 2026, from Link

  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Link

  • TutorChase. (n.d.). What factors can affect the yield of a reaction?. Retrieved February 13, 2026, from Link

  • ResearchGate. (2012). The Effects of Mixing, Reaction Rates, and Stoichiometry on Yield for Mixing Sensitive Reactions—Part I: Model Development. Link

  • Becht. (2023). Mixing With Reaction: Practical Considerations. Link

  • BenchChem. (2025). optimizing reaction time and temperature for quinoline synthesis. Link

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Link

  • SelectScience. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Retrieved February 13, 2026, from Link

  • MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Link

  • Google Patents. (n.d.). Crystallization of quinoline derivatives and its preparation method. Retrieved February 13, 2026, from Link

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Link

  • MDPI. (2019). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Link

  • ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis.... Retrieved February 13, 2026, from Link

  • National Center for Biotechnology Information. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Link

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved February 13, 2026, from Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometric Profiling: Methyl 4-hydroxy-6-methylquinoline-3-carboxylate vs. Structural Analogs

Executive Summary Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (MHMQC) is a critical intermediate in the Gould-Jacobs synthesis pathway, often serving as a scaffold for antibacterial (fluoroquinolone) and antimalaria...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-hydroxy-6-methylquinoline-3-carboxylate (MHMQC) is a critical intermediate in the Gould-Jacobs synthesis pathway, often serving as a scaffold for antibacterial (fluoroquinolone) and antimalarial drug discovery. In drug development, distinguishing this pharmacophore from its regioisomers (e.g., 7-methyl or 8-methyl analogs) and synthetic byproducts (e.g., ethyl esters, decarboxylated cores) is essential for quality control and metabolite identification.

This guide provides a definitive fragmentation analysis of MHMQC using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We contrast its behavior with key structural analogs to establish a self-validating identification protocol.

Materials & Methods: Validated Protocol

To ensure reproducibility across platforms (Agilent Q-TOF, Thermo Orbitrap, or Sciex QTRAP), the following acquisition parameters are recommended. This protocol prioritizes the detection of diagnostic acylium ions characteristic of the quinoline-3-carboxylate moiety.

Experimental Setup
ParameterSettingRationale
Ionization Source ESI Positive (+)The basic quinoline nitrogen ensures high ionization efficiency (

).
Capillary Voltage 3.5 kVOptimized to prevent in-source fragmentation of the labile ester group.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE preserves the molecular ion; High CE reveals ring-contraction fragments.
Mobile Phase 0.1% Formic Acid / MeCNAcidic pH stabilizes the protonated precursor (

218).
Mass Range

50–300
Covers all relevant neutral losses (MeOH, CO, CO₂).

Mechanistic Fragmentation Analysis

Precursor Ion Characterization
  • Formula:

    
    
    
  • Monoisotopic Mass: 217.0739 Da

  • Observed Precursor (

    
    ): 
    
    
    
    218.0812
Primary Fragmentation Pathway (The "Ester Cleavage")

Upon Collisional Induced Dissociation (CID), MHMQC undergoes a characteristic neutral loss of methanol (32 Da). This is the diagnostic transition for methyl esters in this series.

  • Transition:

    
     218 
    
    
    
    
    
    186
  • Mechanism: The protonated ester undergoes inductive cleavage or a charge-remote fragmentation involving the 4-hydroxy group (tautomeric with 4-oxo). The resulting ion at

    
     186 is the acylium ion (
    
    
    
    ).
Secondary Pathway (Ring Degradation)

The acylium ion (


 186) is unstable at higher collision energies and ejects carbon monoxide (CO, 28 Da).
  • Transition:

    
     186 
    
    
    
    
    
    158
  • Identity: The ion at

    
     158 corresponds to the protonated 4-hydroxy-6-methylquinoline core. This confirms the stability of the quinoline ring system relative to the pendant ester.
    
Deep Fragmentation (Ring Contraction)

At high CE (>40 eV), the quinolone core (


 158) ejects a second CO molecule (from the 4-position ketone), resulting in a ring contraction to an indole-like cation.
  • Transition:

    
     158 
    
    
    
    
    
    130
  • Significance: This fragment is useful for confirming the presence of the 4-oxo/hydroxy motif.

Visualization: Fragmentation Pathway[1]

The following diagram illustrates the stepwise degradation of MHMQC.

FragmentationPathway Precursor Precursor [M+H]+ m/z 218.08 (C12H11NO3) Acylium Acylium Ion m/z 186.05 (C11H7NO2) Precursor->Acylium Loss of MeOH (-32 Da) Primary Diagnostic Core 6-Methyl-4-Quinolone m/z 158.06 (C10H7NO) Acylium->Core Loss of CO (-28 Da) Acylium degradation Indole Ring Contraction m/z 130.06 (C9H7N) Core->Indole Loss of CO (-28 Da) Ring Contraction

Figure 1: ESI-MS/MS fragmentation tree for Methyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Comparative Performance: MHMQC vs. Alternatives

Differentiation of MHMQC from its analogs is a common analytical challenge. The table below highlights the discriminatory mass shifts and retention behaviors .

Table 1: Comparative MS Profiling
CompoundStructure DiffPrecursor (

)
Major Fragment 1Major Fragment 2Differentiation Strategy
MHMQC (Target) Methyl Ester218 186 (-MeOH)158 (-CO)Reference Standard
Ethyl Analog Ethyl Ester232 186 (-EtOH)158 (-CO)Precursor Shift (+14): Both yield the same fragment (186), confirming the core structure but different ester tail.
7-Methyl Isomer Regioisomer218 186 158 Isobaric: MS/MS is identical. Must use Chromatography . 6-Me usually elutes before 7-Me on C18 columns due to steric shielding.
Decarboxylated No Ester174 146 (-CO)130 Mass Shift (-44): Indicates hydrolysis/degradation of the sample.
Differentiation Workflow

To distinguish the 6-methyl target from the 7-methyl or 8-methyl isomers, MS/MS alone is insufficient due to the stability of the aromatic core.

Workflow Sample Unknown Sample (m/z 218) MS2 Run MS/MS Sample->MS2 Check186 Fragment 186 Present? MS2->Check186 EthylCheck Check Precursor Is it 232? Check186->EthylCheck Yes RTCheck Compare Retention Time (C18 Column) EthylCheck->RTCheck No (It is 218) ResultE ID: Ethyl Analog EthylCheck->ResultE Yes (It is 232) ResultM ID: Methyl Ester (Target) RTCheck->ResultM Matches Std ResultIso ID: Regioisomer (7-Me or 8-Me) RTCheck->ResultIso Shifted RT

Figure 2: Decision tree for identifying MHMQC in complex mixtures.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Kusano, M., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates.[1] Forensic Toxicology, 35, 26–35. Link

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports, 33, 432-455. Link

  • Holčapek, M., et al. (2010). Mass spectrometry of quinoline alkaloids. Mass Spectrometry Reviews, 29(6). (General reference for quinoline ring contraction mechanisms).

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

Executive Summary This guide provides a comprehensive, experimentally grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 4-hydroxy-6-methylqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive, experimentally grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate. The validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose in a regulated pharmaceutical environment.[1][2][3] We will detail the rationale behind method development choices, provide step-by-step validation protocols, and present the data in a clear, comparative format. Furthermore, this validated HPLC method is objectively compared against Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC) to guide researchers, scientists, and drug development professionals in selecting the optimal analytical technique for their specific needs, balancing performance with operational considerations.

Introduction: The Imperative of Purity in Drug Development

Methyl 4-hydroxy-6-methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds of significant interest in medicinal chemistry.[4] Its structural integrity and purity are paramount to ensuring the safety and efficacy of any potential drug product derived from it. Impurity profiling is a critical activity in pharmaceutical development, mandated by regulatory bodies like the FDA and EMA, to detect and quantify any component that is not the active pharmaceutical ingredient (API) or an excipient.[5][6]

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[6][7] The objective of this guide is to present a robust, validated HPLC method for Methyl 4-hydroxy-6-methylquinoline-3-carboxylate and to compare its performance characteristics with other viable chromatographic techniques.

Analyte of Interest:

  • Compound: Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

  • Structure: (Structure inferred from parent acid and methyl ester name)

HPLC Method Development: A Rationale-Driven Approach

The development of a reliable analytical method is not a matter of chance but a systematic process informed by the physicochemical properties of the analyte.

  • Column Selection (Stationary Phase): The presence of the aromatic quinoline ring system and a moderate calculated LogP value suggest that a reversed-phase mechanism is appropriate. A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides an excellent starting point due to its hydrophobic nature, which promotes retention of moderately polar to nonpolar compounds. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for robust performance.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is required.

    • Organic Modifier: Acetonitrile is chosen over methanol for its lower viscosity (leading to lower backpressure) and favorable UV transparency.

    • Aqueous Buffer: The analyte possesses a phenolic hydroxyl group, making its retention sensitive to pH. A phosphate buffer at a pH of approximately 3.0 is selected to suppress the ionization of this group, ensuring a single, well-retained, and sharp chromatographic peak.

  • Detection: The conjugated quinoline ring system is an excellent chromophore. A UV-Vis spectrophotometer or a Photodiode Array (PDA) detector is ideal. An initial wavelength scan would reveal a maximum absorbance (λmax) around 240-270 nm, providing high sensitivity for both the main component and potential impurities. For this method, a detection wavelength of 254 nm is selected.

Optimized Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

A Guide to Method Validation: The ICH Q2(R1) Framework

The objective of analytical validation is to demonstrate that the method is suitable for its intended purpose.[2][8] The following sections provide a step-by-step protocol for validating the purity analysis method.

System Suitability
  • Causality: Before any sample analysis, we must verify that the chromatographic system is performing adequately on the day of analysis. This ensures that the results generated are reliable.

  • Protocol:

    • Prepare a standard solution of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate at the working concentration (e.g., 100 µg/mL).

    • Inject this solution five or six replicate times.

    • Calculate the key performance parameters from the resulting chromatograms.

  • Acceptance Criteria:

    Parameter Acceptance Limit
    Tailing Factor (T) ≤ 2.0
    Theoretical Plates (N) ≥ 2000

    | Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Specificity
  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] For a purity method, this means demonstrating that the peaks of any impurities are well-separated from the main analyte peak.

  • Protocol (Forced Degradation):

    • Subject the analyte to stress conditions: acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).

    • Analyze the stressed samples alongside an unstressed sample and a placebo/blank.

    • Use a PDA detector to assess peak purity for the main analyte peak in all stressed samples to ensure no co-eluting peaks are present.

  • Acceptance Criteria:

    • The method must resolve the analyte peak from any degradation products and placebo components (Resolution > 2).

    • The peak purity index for the analyte should be greater than 990 (or as defined by the software), indicating spectral homogeneity.

Linearity and Range
  • Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ, 50, 80, 100, 120, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    Parameter Acceptance Limit
    Correlation Coefficient (r²) ≥ 0.999

    | Y-intercept | Should be close to zero |

Accuracy
  • Causality: Accuracy measures the closeness of the test results to the true value.[9] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Protocol:

    • Prepare samples by spiking a known quantity of analyte into a placebo mixture at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare three samples at each level (total of nine determinations).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions.[8] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[8]

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • The %RSD for the series of measurements should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8]

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

  • Acceptance Criteria:

    • LOD: S/N ≈ 3:1

    • LOQ: S/N ≈ 10:1, with acceptable precision.

Robustness
  • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8][10]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

    • Analyze a system suitability solution under each modified condition and evaluate the results against the system suitability criteria.

  • Acceptance Criteria:

    • The system suitability parameters should remain within the acceptance criteria for all tested variations.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, demonstrating the sequential and interconnected nature of the validation parameters.

HPLC_Validation_Workflow Start Method Development & Optimization SS System Suitability Start->SS Final Method Specificity Specificity (Forced Degradation) SS->Specificity System OK Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD_LOQ->Robustness Report Validation Report & Method Implementation Robustness->Report Method is Validated

Caption: A workflow diagram of the HPLC method validation process.

Comparative Analysis: HPLC vs. UPLC and HPTLC

While the validated HPLC method is robust and reliable, alternative technologies offer different advantages. The choice of technique often depends on the specific requirements of the laboratory, such as throughput, sensitivity needs, and budget.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[11] This results in significantly higher chromatographic efficiency, leading to better resolution and much faster analysis times.

Alternative 2: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of TLC that offers better resolution and quantitative analysis capabilities.[12] It remains a valuable tool due to its simplicity, cost-effectiveness, and high sample throughput, as multiple samples can be analyzed simultaneously on a single plate.[13][14]

Performance Comparison

The table below provides an objective comparison of the three techniques for the purity analysis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate.

ParameterValidated HPLC UPLC HPTLC
Principle Liquid-solid chromatographyLiquid-solid chromatographyLiquid-solid planar chromatography
Typical Analysis Time 20-25 minutes< 7 minutes15-20 minutes (for development)
Resolution HighVery HighModerate to High
Sensitivity (LOD/LOQ) Low µg/mL to high ng/mLHigh to mid ng/mLLow to mid µg/mL
Solvent Consumption High (~25 mL per run)Low (~5-7 mL per run)Very Low (~10-15 mL per plate)
Throughput SequentialSequential (but faster)Parallel (High)
Instrumentation Cost ModerateHighLow to Moderate
Best Suited For Routine QC, stability studiesHigh-throughput screening, complex impurity profilingRapid screening, raw material ID, cost-sensitive labs

Logical Relationships in Analytical Method Performance

The various validation parameters are not isolated; they form a network of interconnected characteristics that together define the method's performance.

Validation_Relationships Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Accuracy->Method Precision->Method Range Range Linearity->Range Range->Accuracy Range->Precision

Caption: Interrelationships between key analytical validation parameters.

Conclusion

This guide has detailed a systematic and robust HPLC method for the purity analysis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate. The validation protocol, firmly grounded in ICH Q2(R1) principles, confirms that the method is specific, linear, accurate, precise, and robust for its intended application in a pharmaceutical quality control setting.

The comparative analysis reveals that while UPLC offers significant advantages in speed and resolution, making it ideal for high-throughput environments[11], the validated HPLC method provides a reliable and cost-effective solution for routine analysis. HPTLC serves as a valuable alternative for rapid screening and in environments where instrument cost is a primary consideration.[12][13] Ultimately, the selection of an analytical technique requires a balanced consideration of performance, throughput requirements, and available resources. The HPLC method presented herein stands as a fully validated, fit-for-purpose solution for ensuring the quality and purity of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate.

References

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Waters Corporation. (n.d.). A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling.
  • Judge, F. (2025, April 3). Understanding the capabilities of thin-layer chromatography (TLC). Pharmaceutical Technology.
  • Palmer, P. R. (2023, March 23). Understanding Thin-layer Chromatography (TLC). Butterworth Laboratories.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Sajan, C. P., et al. (2013). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Journal of Advanced Pharmaceutical Technology & Research.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Narewska, Z., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • Kalász, H., & Báthori, M. (2014, August 26). Pharmaceutical Applications of TLC. LCGC Europe.
  • Slideshare. (n.d.). Thin Layer Chromatography in Pharmaceutical Analysis.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • BenchChem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

This guide provides an in-depth comparison of elemental analysis standards and methodologies for Methyl 4-hydroxy-6-methylquinoline-3-carboxylate, a quinoline derivative of significant interest in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies for Methyl 4-hydroxy-6-methylquinoline-3-carboxylate, a quinoline derivative of significant interest in pharmaceutical research and development.[1][2] As the structural integrity and purity of such compounds are paramount, this document offers researchers, scientists, and drug development professionals a critical evaluation of the available analytical techniques, supported by experimental data and protocols. We will explore both the determination of core elemental composition and the quantification of trace elemental impurities, grounding our discussion in the principles of scientific integrity and regulatory compliance.

Compound Profile: Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

Before delving into analytical techniques, it is essential to understand the subject molecule.

  • Compound Name: Methyl 4-hydroxy-6-methylquinoline-3-carboxylate

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

  • Structure:

    
    
    

Based on its molecular formula, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01112144.13266.35%
HydrogenH1.0081111.0885.10%
NitrogenN14.007114.0076.45%
OxygenO15.999347.99722.10%

This theoretical composition serves as the benchmark against which all experimental results for bulk elemental analysis are compared.

Core Directive: Selecting the Right Analytical Approach

The elemental analysis of a pharmaceutical compound like Methyl 4-hydroxy-6-methylquinoline-3-carboxylate is a two-pronged approach. First, we must confirm the empirical formula of the synthesized molecule. Second, we must identify and quantify potentially harmful elemental impurities. The choice of technique is dictated by the specific question being asked.

G cluster_0 Bulk Composition (C, H, N, S) cluster_1 Trace Impurity Analysis start Start: Elemental Analysis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate q1 What is the analytical goal? start->q1 goal1 Goal: Verify Empirical Formula & Purity q1->goal1  Confirm Identity & Stoichiometry goal2 Goal: Quantify Trace Metals (e.g., Pb, As, Pd, Ni) q1->goal2  Ensure Safety & Regulatory Compliance (USP <232>, ICH Q3D) tech1 Combustion Analysis (CHN Analyzer) goal1->tech1 q2 Required Sensitivity? goal2->q2 tech2 ICP-MS / ICP-OES q2->tech2 Ultra-trace levels (ppb, ppt) tech3 X-Ray Fluorescence (XRF) q2->tech3 Screening or higher levels (ppm) CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output A Weigh 1-3 mg of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate into a tin capsule B Fold capsule to encase sample A->B C Introduce sample into ~1000°C combustion furnace with pure O₂ pulse B->C D Combustion gases (CO₂, H₂O, NₓOᵧ) pass through reduction furnace (NₓOᵧ → N₂) C->D E Gas Separation: Gases pass through specific traps or chromatographic column D->E F Detection: Thermal Conductivity Detector (TCD) measures concentration of CO₂, H₂O, and N₂ E->F G Software calculates %C, %H, and %N based on detector response and sample weight F->G

Caption: Workflow for Combustion (CHN) Analysis.

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition, such as Acetanilide or EDTA. This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried Methyl 4-hydroxy-6-methylquinoline-3-carboxylate sample into a clean tin capsule.

    • Fold the capsule securely to enclose the sample and eliminate atmospheric air.

  • Analysis:

    • Place the capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (~1000°C) combustion furnace. [3] * An injection of pure oxygen facilitates complete combustion.

    • The resulting gas mixture is passed through a reduction furnace containing copper to convert nitrogen oxides to N₂ gas.

    • The gases (He carrier, CO₂, H₂O, N₂) are separated, and their concentrations are measured by a thermal conductivity detector.

  • Data Evaluation: Compare the experimental %C, %H, and %N values to the theoretical values. A deviation of ≤0.4% is generally considered acceptable and confirms the empirical formula.

Representative Data
ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Experimental % (Run 3)Average Exp. %Deviation
C 66.3566.2166.4066.3166.31-0.04%
H 5.105.055.125.085.08-0.02%
N 6.456.416.486.446.44-0.01%

The data clearly validates the elemental composition and, by extension, the molecular formula of the synthesized compound.

Quantification of Trace Elemental Impurities

Beyond confirming the molecule itself, ensuring its safety requires quantifying trace elemental impurities. These can be introduced from catalysts (e.g., Pd, Pt, Ni), manufacturing equipment, or raw materials. [4][5]Regulatory bodies have established strict limits for such impurities.

Authoritative Grounding: The key guidelines are the United States Pharmacopeia (USP) General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures, and the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities. [4][5][6][7]These regulations have largely replaced older, less specific "heavy metals" tests with modern, instrument-based methods. [5][8] The two most recommended techniques are Inductively Coupled Plasma (ICP) based methods and X-Ray Fluorescence (XRF). [5][9]

Comparative Guide: ICP-MS vs. XRF

Both ICP-MS and XRF are powerful tools, but they operate on different principles and are suited for different applications.

FeatureInductively Coupled Plasma - Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)
Principle Sample is aerosolized and introduced into an argon plasma (~8000 K), which ionizes the atoms. The ions are then separated by their mass-to-charge ratio in a mass spectrometer. [10]Sample is irradiated with high-energy X-rays, causing inner-shell electrons to be ejected. Outer-shell electrons fill the vacancies, emitting secondary "fluorescent" X-rays with energies characteristic of each element. [11][12]
Sensitivity Extremely high. Capable of detecting elements at parts-per-billion (ppb) and even parts-per-trillion (ppt) levels. [10]Good sensitivity, typically in the parts-per-million (ppm) range. Less sensitive than ICP-MS for many elements. [13]
Sample Prep Destructive. Requires complete digestion of the organic matrix, typically using strong acids and microwave heating, followed by dilution. [14][15]This is the most time-consuming and error-prone step.Non-destructive. [11][16]Samples (solids, powders) can often be analyzed directly with minimal to no preparation. This is a major strategic advantage. [16][17]
Throughput Lower, due to extensive sample preparation and potential for instrument washout between organic samples. [18]High. Rapid screening is possible due to the lack of complex sample preparation. [11]
Cost Higher initial instrument cost and ongoing operational costs (gases, acids, consumables). Requires a highly skilled operator. [16]Lower instrument and operational costs. Easier to use, requiring less specialized training. [16]
Best For Quantitative analysis requiring the highest sensitivity to meet the lowest regulatory limits (e.g., for As, Cd, Hg, Pb). Validating analytical methods. [19][20]Rapid screening of raw materials and finished products. Analysis of precious or limited-quantity samples. [16]Situations where non-destructive testing is critical.
In-Depth Look: ICP-MS for Pharmaceutical Analysis

For the definitive quantification of elemental impurities in Methyl 4-hydroxy-6-methylquinoline-3-carboxylate at levels required by USP <232>, ICP-MS is the preferred method due to its unparalleled sensitivity. [5] Trustworthiness through Validation: A self-validating ICP-MS protocol must be rigorously developed according to guidelines like ICH Q2(R1). [19][21]This involves assessing accuracy, precision, specificity, linearity, and limits of detection (LOD) and quantification (LOQ). [21]

ICPMS_Workflow cluster_prep Sample Preparation (Microwave Digestion) cluster_analysis ICP-MS Analysis A Accurately weigh ~0.2-0.5 g of sample into a PTFE digestion vessel B Add concentrated acids (e.g., HNO₃, HCl) A->B C Seal vessel and place in microwave digestion system B->C D Heat according to a validated temperature program (e.g., ramp to 200°C, hold 15 min) C->D E Cool, vent, and dilute the clear digestate to a final volume (e.g., 50 mL) with ultrapure water D->E F Spike with internal standard E->F G Introduce sample solution via nebulizer into argon plasma F->G H Ions are extracted into the mass spectrometer G->H I Interferences are removed in a collision/reaction cell H->I J Ions are separated by mass-to-charge ratio and counted by the detector I->J

Caption: Workflow for trace elemental analysis by ICP-MS.

  • Sample Digestion:

    • Accurately weigh approximately 0.5 g of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate into a clean microwave digestion vessel.

    • Carefully add a mixture of high-purity acids (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid). The choice of acids is critical for complete digestion of the organic matrix and stabilization of the target elements in solution. [15][22] * Seal the vessels and perform microwave digestion using a validated program to ensure complete decomposition of the organic matrix.

    • After cooling, dilute the resulting solution with 18.2 MΩ·cm ultrapure water to a final volume, ensuring the total dissolved solids are below 0.2%. [22]2. Calibration: Prepare a series of multi-element calibration standards from certified stock solutions in the same acid matrix as the samples.

  • Analysis:

    • Aspirate the blank, standards, and sample solutions into the ICP-MS.

    • The use of an internal standard (e.g., Sc, Y, In, Bi) added to all solutions is essential to correct for instrument drift and sample matrix effects. [22] * Quantify the concentration of target elements based on the calibration curve.

The Role of X-Ray Fluorescence (XRF)

While ICP-MS provides the ultimate sensitivity, XRF offers significant strategic advantages in a pharmaceutical development workflow, particularly for screening. [16]Its non-destructive nature and speed make it ideal for quick quality checks of raw materials or final products without consuming valuable material. [11][16]It is recognized as a suitable alternative technique by regulatory bodies.

  • Sample Preparation:

    • Press approximately 1-2 g of the Methyl 4-hydroxy-6-methylquinoline-3-carboxylate powder into a pellet using a hydraulic press.

    • Alternatively, place the powder directly into a sample cup sealed with a thin, X-ray transparent film.

  • Analysis:

    • Place the sample into the XRF spectrometer.

    • Irradiate the sample with X-rays for a pre-determined time (e.g., 100-300 seconds).

    • The instrument's software identifies elements based on their characteristic fluorescence energies and quantifies them using either standardless fundamental parameters (FP) or a dedicated calibration curve.

Ensuring Trustworthiness: The Role of Standard Reference Materials

The validity of any elemental analysis data hinges on the use of Standard Reference Materials (SRMs). SRMs are materials with a well-characterized and certified composition, produced by national metrology institutes like the National Institute of Standards and Technology (NIST). [23][24] For validating the methods described here, one would analyze an SRM with a matrix as similar as possible to the sample. For organic compounds, this might include:

  • NIST SRM 1649b - Urban Dust: For validating the digestion and analysis of complex matrices. [25]* Analyzing the sample digestate spiked with a known quantity of a certified aqueous SRM.

By analyzing an SRM and obtaining results within the certified uncertainty range, a laboratory demonstrates the accuracy and traceability of its measurements. [23][26]

Conclusion and Recommendations

The elemental analysis of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate requires a multi-faceted approach.

  • For Empirical Formula Verification: Combustion (CHN) analysis is the definitive, authoritative method. Its precision and directness provide unambiguous confirmation of the core C, H, and N composition.

  • For Trace Impurity Quantification:

    • ICP-MS stands as the benchmark technique for regulatory submission, offering the highest sensitivity required to meet the stringent limits of USP <232>/<233> and ICH Q3D. Its primary drawback is the destructive and labor-intensive sample preparation.

    • XRF is a powerful, non-destructive, and rapid complementary technique. [16][17]It is exceptionally well-suited for at-line process control, raw material screening, and situations where sample preservation is critical.

A robust quality control strategy should leverage these techniques synergistically. XRF can be used for rapid screening of all batches, with the more resource-intensive ICP-MS employed for final release testing, method validation, and investigational purposes. This integrated approach ensures both comprehensive quality control and efficient workflow management in the development of pharmaceutical compounds.

References

  • The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. (2024, August 15). Vertex AI Search.
  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent.
  • Elemental Impurities and the Corresponding Regul
  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). News-Medical.
  • The strategic advantages of X-ray Fluorescence for pharmaceutical elemental analysis. C&EN White Papers.
  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek.
  • Analyzing Organic Samples Using ICP-MS: Methods and Challenges. (2025, September 19).
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11). Agilent.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
  • Validation of Metal Impurities in Drug Products. (2013, November 7).
  • ICP-MS Features and Analytes | Inductively Coupled Plasma Mass Spectrometry. Shimadzu.
  • Wh
  • ICP-MS Sample Prepar
  • <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures. (2013, January 28). USP-NF.
  • Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. (2021, March 15). ScienceDirect.
  • How to use XRF in Pharma & Cosmetics. Bruker.
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy.
  • What is ICP-MS? Principles & Technique. Agilent.
  • Elemental Impurity Analysis in Pharmaceuticals. HPCi Media.
  • Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing labor
  • Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. (2025, March 18). Malvern Panalytical.
  • <232> ELEMENTAL IMPURITIES— LIMITS. US Pharmacopeia (USP).
  • Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. PMC.
  • Combustion analysis. Wikipedia.
  • NIST Standard Reference M
  • NIST Standard Reference Materials C
  • Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. ScienceDirect.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020, September 16). MDPI.
  • Standard Reference M
  • Comparative Study of Heavy Metals Analysis in Mongolian Medicines Based on High Sensitivity X-ray Fluorescence Spectroscopy and ICP-MS. (2022, July 1). Spectroscopy.
  • Total Nitrogen Analysis by Combustion. (2020, April 6). California Department of Food and Agriculture.
  • Ways to Measure Metals:
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017, January 1). Arabian Journal of Chemistry.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.

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Safety & Regulatory Compliance

Safety

Mastering the Handling of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate: A Guide to Safety and Disposal

For Researchers, Scientists, and Drug Development Professionals As a key intermediate in the synthesis of novel therapeutic agents, Methyl 4-hydroxy-6-methylquinoline-3-carboxylate is a compound of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of novel therapeutic agents, Methyl 4-hydroxy-6-methylquinoline-3-carboxylate is a compound of significant interest in modern drug discovery. Its quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. However, with this potential comes the responsibility of ensuring the utmost safety in its handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.

Understanding the Hazard Profile: An Evidence-Based Approach

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact[1][2][5].

  • Eye Irritation: Can cause serious eye irritation, potentially leading to damage if not promptly addressed[1][2][5].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, causing coughing and discomfort[2][5].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[1][4].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Methyl 4-hydroxy-6-methylquinoline-3-carboxylate. The selection of appropriate PPE is contingent on the specific laboratory procedure being performed.

Task Required Personal Protective Equipment Justification
Weighing and Aliquoting (Solid) Nitrile gloves, safety glasses with side shields, and a laboratory coat.Minimizes skin and eye contact with the powdered compound.
Preparing Solutions Nitrile gloves, chemical splash goggles, and a laboratory coat.Protects against accidental splashes of the chemical solution into the eyes.
Running Reactions and Work-up Nitrile gloves, chemical splash goggles, face shield, and a chemical-resistant apron over a laboratory coat.Provides an additional layer of protection for the face and body during procedures with a higher risk of splashing or vigorous reaction.
Handling in a Fume Hood All PPE listed above is recommended.A fume hood provides primary containment of vapors and aerosols, while PPE offers secondary protection.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow is critical to minimizing the risk of exposure and ensuring the integrity of your research.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Area_Prep 2. Prepare Work Area (Fume Hood) Prep->Area_Prep Ensure proper ventilation Weigh 3. Weigh Compound Area_Prep->Weigh Use anti-static weigh paper Dissolve 4. Prepare Solution Weigh->Dissolve Add solid to solvent slowly React 5. Conduct Reaction Dissolve->React Monitor reaction parameters Decon 6. Decontaminate Glassware React->Decon Allow to cool Waste_Seg 7. Segregate Waste Decon->Waste_Seg Rinse with appropriate solvent Waste_Disp 8. Dispose of Waste Waste_Seg->Waste_Disp Follow institutional guidelines PPE_Removal 9. Doff PPE Waste_Disp->PPE_Removal In designated area

Caption: A workflow diagram illustrating the key steps for the safe handling of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Experimental Protocol: Safe Handling Procedure

  • Preparation:

    • Before handling the compound, don the appropriate PPE as outlined in the table above.

    • Ensure that all work is conducted in a well-ventilated chemical fume hood.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • When weighing the solid, use an analytical balance within the fume hood to minimize the potential for dust inhalation.

    • To prepare solutions, slowly add the solid Methyl 4-hydroxy-6-methylquinoline-3-carboxylate to the solvent to avoid splashing.

    • During chemical reactions, use appropriate glassware and heating/cooling apparatus. Maintain a safe distance and use a blast shield if necessary.

  • Cleanup:

    • Decontaminate all glassware that has been in contact with the compound by rinsing with a suitable solvent (e.g., acetone, ethanol), followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste[6].

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with a cleaning solution.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of chemical waste is strictly regulated to protect human health and the environment[6][7][8]. All waste generated from the handling of Methyl 4-hydroxy-6-methylquinoline-3-carboxylate must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

WasteDisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated gloves, paper towels, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused solutions, reaction mixtures, solvent rinses) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Caption: A diagram outlining the proper segregation and disposal of waste generated from handling Methyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials, such as gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous solid waste container.

    • Liquid Waste: Collect all unused solutions, reaction mixtures, and the initial solvent rinses from glassware in a designated, clearly labeled hazardous liquid waste container[6]. The container must be compatible with the solvents used.

  • Container Management:

    • Keep all waste containers securely closed when not in use.

    • Ensure that all waste containers are properly labeled with the full chemical name and the words "Hazardous Waste"[7].

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Do not dispose of any waste down the drain or in the regular trash[6][7].

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers[9].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's emergency response team.

By integrating these safety and disposal protocols into your daily laboratory practices, you can confidently and responsibly advance your research with Methyl 4-hydroxy-6-methylquinoline-3-carboxylate.

References

  • Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet. Retrieved from [Link]

  • Australian Government Department of Health. (2020). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). methyl isoquinoline-3-carboxylate - Hazard. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

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